molecular formula C12H6Br2N2 B009566 3,8-Dibromo-1,10-phenanthroline CAS No. 100125-12-0

3,8-Dibromo-1,10-phenanthroline

Cat. No.: B009566
CAS No.: 100125-12-0
M. Wt: 338 g/mol
InChI Key: IDWJREBUVYSPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromo-1,10-phenanthroline is a useful research compound. Its molecular formula is C12H6Br2N2 and its molecular weight is 338 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2/c13-9-3-7-1-2-8-4-10(14)6-16-12(8)11(7)15-5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWJREBUVYSPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903215
Record name NoName_3838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100125-12-0
Record name 3,8-Dibromo-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,10-phenanthroline is a key building block in the synthesis of a wide array of functional materials. Its C2 symmetry and the presence of reactive bromine atoms at the 3 and 8 positions make it a versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of the primary synthetic methodologies for obtaining this compound, with a focus on direct bromination techniques. Experimental protocols, quantitative data, and a generalized workflow are presented to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound has evolved from classical, multi-step procedures to more efficient direct bromination methods. While the Skraup synthesis represents a historical approach, it is often hampered by low yields, harsh reaction conditions, and the use of hazardous reagents.[1][2] Consequently, direct electrophilic bromination of the 1,10-phenanthroline (B135089) core has become the preferred route.

Direct Bromination of 1,10-Phenanthroline

Direct bromination of the electron-deficient 1,10-phenanthroline ring requires the use of a catalyst to facilitate the electrophilic substitution. Several effective systems have been developed, primarily utilizing sulfur chlorides in conjunction with pyridine.

1. Bromination using Sulfur Monochloride (S₂Cl₂):

This method involves the reaction of 1,10-phenanthroline with bromine in the presence of sulfur monochloride (S₂Cl₂) and pyridine.[1][3] The reaction proceeds smoothly to yield the desired this compound.[3]

2. Bromination using Sulfur Dichloride (SCl₂):

A more recent and reportedly more efficient method utilizes sulfur dichloride (SCl₂) as the catalyst.[1][4] This approach has been shown to produce this compound in good yields and can also be tuned to produce other brominated phenanthroline derivatives.[1][4]

3. Bromination of 1,10-Phenanthroline Hydrochloride Salt:

An alternative approach involves the bromination of 1,10-phenanthroline monohydrochloride monohydrate in a high-boiling solvent like nitrobenzene.[1][2] This method, however, has been reported to result in lower yields of the desired dibrominated product compared to the sulfur chloride-catalyzed methods.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
Direct Bromination1,10-PhenanthrolineBr₂, S₂Cl₂, Pyridine1-ChlorobutaneReflux-34[1]
Direct Bromination1,10-Phenanthroline MonohydrateBr₂, SCl₂, Pyridine1-Chlorobutane12 hReflux63[1]
Direct Bromination1,10-Phenanthroline Monohydrochloride MonohydrateBr₂Nitrobenzene-140°C17[1][2]
Direct Bromination1,10-Phenanthroline MonohydrateBr₂, S₂Cl₂, Pyridine1-Chlorobutane6 hReflux50[5]

Experimental Protocols

General Procedure for Direct Bromination using Sulfur Dichloride (SCl₂)

This protocol is adapted from a reported efficient synthesis of this compound.[1]

Materials:

  • 1,10-Phenanthroline monohydrate

  • 1-Chlorobutane

  • Sulfur dichloride (SCl₂)

  • Pyridine

  • Bromine (Br₂)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Chloroform (CHCl₃)

  • Saturated salt water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 1,10-phenanthroline monohydrate, 1-chlorobutane, pyridine, and sulfur dichloride.

  • Stir the mixture and slowly add bromine.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 12 hours.

  • After cooling to room temperature, carefully add a sodium hydroxide solution to neutralize the reaction mixture.

  • Extract the product into an organic solvent such as chloroform.

  • Wash the organic layer with saturated salt water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Logical Workflow of Synthesis

The following diagram illustrates the general experimental workflow for the direct bromination of 1,10-phenanthroline.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1,10-Phenanthroline Monohydrate F Reaction Vessel (Inert Atmosphere) A->F B 1-Chlorobutane (Solvent) B->F C Pyridine C->F D SCl₂ or S₂Cl₂ (Catalyst) D->F E Bromine (Br₂) E->F Slow Addition G Reflux (e.g., 105-110°C, 6-12h) F->G H Cool to RT G->H I Neutralization (e.g., NaOH aq.) H->I J Extraction (e.g., Chloroform) I->J K Washing (e.g., Brine) J->K L Drying (e.g., MgSO₄) K->L M Solvent Removal L->M N Column Chromatography or Recrystallization M->N O Pure this compound N->O

References

A Comprehensive Technical Guide to 3,8-Dibromo-1,10-phenanthroline: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dibromo-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry, materials science, and pharmaceutical research. Its unique electronic properties and reactive bromine substituents make it an ideal precursor for the synthesis of a wide array of functional molecules. This technical guide provides an in-depth overview of the physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in various chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₆Br₂N₂[1]
Molecular Weight 338.00 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 282 °C[2]
Boiling Point 428.9 ± 40.0 °C at 760 mmHg
Density 1.9 ± 0.1 g/cm³
Solubility Insoluble in water, soluble in organic solvents such as chloroform (B151607).[3]
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataReference
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[1]
UV-Vis Absorption The parent 1,10-phenanthroline (B135089) exhibits absorption bands that are influenced by substitution and protonation.[5]
Infrared (IR) FTIR spectral data is available.[6]
Mass Spectrometry GC-MS data available.[1]

Experimental Protocols

Synthesis of this compound

A novel and efficient one-step synthesis of this compound has been reported, avoiding the hazardous reagents and low yields of the traditional Skraup synthesis.[7][8]

Materials:

Procedure: [9]

  • To a reaction vessel purged with nitrogen, add 1,10-phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), and 1-chlorobutane (300mL).

  • Slowly add bromine (57g) to the mixture while stirring.

  • Heat the mixture under reflux for 6 hours.

  • After cooling to room temperature, add 18M sodium hydroxide solution (300mL) and chloroform (400mL) and stir for 1 hour.

  • Filter the mixture using a zeolite as a filter aid.

  • Separate the chloroform layer and wash it with a saturated salt solution.

  • Distill off the solvent.

  • Purify the residue by column chromatography to obtain this compound (yield: 50%).

Synthesis_Workflow A 1. Mix Reactants: 1,10-Phenanthroline monohydrate, SCl₂, Pyridine, 1-Chlorobutane B 2. Add Bromine A->B C 3. Reflux for 6 hours B->C D 4. Workup: NaOH, Chloroform C->D E 5. Filtration D->E F 6. Extraction & Washing E->F G 7. Solvent Removal F->G H 8. Column Chromatography G->H I Product: This compound H->I

Synthesis workflow for this compound.

Purification

The crude product from the synthesis can be purified by column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol (B129727) in dichloromethane.[9] Recrystallization from a suitable solvent system can also be employed for further purification.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal for the synthesis of more complex functional molecules.[10]

General Protocol: [11]

  • In a flask under an inert atmosphere, dissolve this compound and the desired arylboronic acid in a suitable solvent (e.g., toluene).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80°C) for a specified time (e.g., 12 hours).

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling Substrate This compound + Arylboronic Acid Reaction Heat (80°C, 12h) Substrate->Reaction Catalyst Pd(PPh₃)₄ + Base (Na₂CO₃) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,8-Diaryl-1,10-phenanthroline Purification->Product

General workflow for Suzuki-Miyaura coupling.

General Protocol: [12][13]

  • To a solution of this compound in a suitable solvent (e.g., THF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine such as triethylamine.

  • Add the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • After the reaction is complete, perform a standard workup and purify the product by chromatography.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its derivatives and metal complexes are extensively used as tools to probe such pathways. For instance, 1,10-phenanthroline-based complexes can act as DNA intercalators or enzyme inhibitors, thereby modulating cellular processes. The logical relationship for its utility in developing functional materials is depicted below.

Functional_Material_Development Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Reaction Intermediate Functionalized 1,10-Phenanthroline Derivatives Reaction->Intermediate Application1 Luminescent Materials (OLEDs) Intermediate->Application1 Application2 Metal Complexes (Catalysts, Sensors) Intermediate->Application2 Application3 Conductive Polymers Intermediate->Application3

Development of functional materials from this compound.

Conclusion

This compound is a cornerstone molecule for the synthesis of advanced materials and complex molecular architectures. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, provide a robust platform for innovation in materials science, catalysis, and medicinal chemistry. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,8-Dibromo-1,10-phenanthroline, a key building block in the synthesis of functionalized ligands, polymers, and materials with applications in coordination chemistry, catalysis, and optoelectronics. Due to the challenges in obtaining single crystals suitable for X-ray crystallography, this guide emphasizes computationally derived structural data from Density Functional Theory (DFT) calculations, supplemented with available spectroscopic and synthetic information. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction

This compound is a derivative of 1,10-phenanthroline (B135089), a heterocyclic aromatic compound widely recognized for its robust chelating ability with a variety of metal ions. The introduction of bromine atoms at the 3 and 8 positions significantly influences the electronic properties and reactivity of the phenanthroline core. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored properties.[1] The rigid and planar nature of the phenanthroline backbone makes its derivatives promising candidates for applications in materials science, particularly in the development of conjugated polymers and luminescent materials.[1]

Molecular Structure and Conformation

The definitive experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has proven to be challenging. Consequently, computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating its molecular geometry and conformational landscape.

Computational Modeling

DFT calculations are a powerful tool for predicting the ground-state electronic structure and geometry of molecules.[1] For this compound, geometry optimization is typically performed to locate the minimum energy conformation.

Logical Workflow for DFT-based Structural Analysis:

cluster_input Input cluster_calculation DFT Calculation cluster_output Output initial_geometry Initial Geometry (e.g., from chemical intuition) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) initial_geometry->geometry_optimization Provide initial coordinates frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Verify minimum energy state optimized_structure Optimized Molecular Structure frequency_calculation->optimized_structure Confirm no imaginary frequencies thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties vibrational_frequencies Vibrational Frequencies frequency_calculation->vibrational_frequencies

Figure 1: A generalized workflow for determining the optimized molecular structure of this compound using Density Functional Theory (DFT).

Predicted Molecular Geometry

Based on DFT calculations of phenanthroline and its derivatives, the following structural parameters for this compound can be predicted. The molecule is expected to be largely planar due to the aromatic nature of the fused ring system.

Table 1: Predicted Geometrical Parameters for this compound (Computationally Derived)

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.42
C-N~1.34
C-H~1.08
C-Br~1.90
Bond Angles (°)
C-C-C (in rings)118 - 122
C-N-C (in rings)~117
C-C-Br~120
Dihedral Angles (°)
Torsion within ringsClose to 0

Note: These are typical values derived from DFT studies on similar aromatic systems and should be considered as estimates in the absence of experimental crystallographic data.

The phenanthroline core is inherently rigid, and the primary conformational flexibility would arise from any potential out-of-plane distortions, which are expected to be minimal in the ground state.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for providing insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum: A ¹H NMR spectrum of this compound is available.[2] The aromatic region of the spectrum would show distinct signals for the protons on the phenanthroline core.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the molecule's symmetry, certain carbon signals would be equivalent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
C2, C9~9.2~151
C4, C7~8.8~137
C5, C6~7.7~128
C11, C12-~125
C3, C8-~124

Note: These are approximate chemical shifts. Actual values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the molecule. The spectrum would be dominated by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic framework.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and efficient one-step procedure involves the direct bromination of 1,10-phenanthroline.[3]

Protocol: One-Step Bromination of 1,10-Phenanthroline [3]

  • A solution of 1,10-phenanthroline monohydrochloride monohydrate (10 g, 43 mmol) in nitrobenzene (B124822) (20 ml) is heated to 130-140 °C in a 250 ml 3-neck flask.

  • Bromine (3.3 ml, 64 mmol in 9.3 ml nitrobenzene) is added dropwise over 1 hour.

  • After the addition is complete, the reaction mixture is allowed to cool.

  • The product suspension is dissolved in dichloromethane (B109758) (10 ml) and purified by flash column chromatography on silica (B1680970) gel.

  • The product is eluted with a gradient of up to 10% methanol (B129727) in dichloromethane.

  • Evaporation of the solvent yields this compound as a white powder (yield: 17%).[3]

Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product phen 1,10-Phenanthroline monohydrochloride monohydrate heating Heating (130-140 °C) phen->heating br2 Bromine br2->heating solvent Nitrobenzene solvent->heating cooling Cooling heating->cooling chromatography Flash Column Chromatography cooling->chromatography product This compound chromatography->product

Figure 2: A simplified workflow for the one-step synthesis of this compound.

Another effective method involves the use of sulfur dichloride (SCl₂) as a catalyst.[4]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable precursor in several areas of research and development:

  • Coordination Chemistry: It serves as a ligand to form stable complexes with a wide range of transition metals. These complexes are investigated for their catalytic, photochemical, and sensing properties.[1]

  • Materials Science: It is a key monomer in the synthesis of π-conjugated polymers.[1] These polymers exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

  • Organic Synthesis: The bromine atoms act as excellent leaving groups, allowing for a variety of cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] This enables the synthesis of a diverse range of functionalized phenanthroline derivatives.

Signaling Pathway of Synthetic Utility:

cluster_reactions Chemical Transformations cluster_products Resulting Products & Applications start This compound suzuki Suzuki Coupling (with Arylboronic acids) start->suzuki sonogashira Sonogashira Coupling (with Terminal alkynes) start->sonogashira polymerization Dehalogenative Polycondensation start->polymerization luminescent_materials Luminescent Materials (OLEDs) suzuki->luminescent_materials functional_ligands Functionalized Ligands for Catalysis & Sensing sonogashira->functional_ligands conjugated_polymers π-Conjugated Polymers polymerization->conjugated_polymers

Figure 3: The synthetic utility of this compound as a precursor for various functional materials.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and the desirable properties of its derivatives. While experimental determination of its precise solid-state structure has been elusive, computational chemistry provides a robust framework for understanding its molecular geometry and conformation. This guide has summarized the key structural features based on theoretical predictions and has provided an overview of its spectroscopic characterization and synthetic methodologies. The continued exploration of this molecule and its derivatives is expected to lead to further advancements in materials science, coordination chemistry, and catalysis.

References

In-Depth Technical Guide: 3,8-Dibromo-1,10-phenanthroline (CAS Number: 100125-12-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,8-Dibromo-1,10-phenanthroline, a key building block in coordination chemistry and materials science. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a halogenated heterocyclic organic compound. The bromine substituents at the 3 and 8 positions significantly influence its electronic properties and reactivity, making it a versatile precursor for a variety of advanced materials.[1]

Table 1: General Information

IdentifierValue
CAS Number100125-12-0
IUPAC NameThis compound[2]
Synonyms3,8-Dibromophenanthroline
Molecular FormulaC₁₂H₆Br₂N₂[3]
Molecular Weight338.00 g/mol [2]
InChI KeyIDWJREBUVYSPKS-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C(C=N2)Br)C3=C1N=CC(=C3)Br[2]

Table 2: Physicochemical Properties

PropertyValueSource
Physical StateWhite to light yellow powder or crystal.[4]Chem-Impex
Melting Point282 °C[3]Chemsrc
Boiling Point428.9 ± 40.0 °C at 760 mmHg[3]Chemsrc
Density1.9 ± 0.1 g/cm³[3]Chemsrc
LogP3.67[3]Chemsrc
UV max (DMF)352 nm[5]ChemicalBook

Spectral Data:

Experimental Protocols

Synthesis of this compound

A one-step synthesis from 1,10-phenanthroline (B135089) monohydrochloride monohydrate has been reported.[5]

Materials:

Procedure:

  • A solution of 1,10-phenanthroline monohydrochloride monohydrate (10 g, 43 mmol) in nitrobenzene (20 ml) is heated to 130-140 °C in a 250 ml 3-neck flask.[5]

  • A solution of bromine (3.3 ml, 64 mmol) in nitrobenzene (9.3 ml) is added dropwise over 1 hour.[5]

  • After the addition is complete, the reaction mixture is worked up by dissolving the resulting suspension in dichloromethane (10 ml) and filtering it through a silica gel column (300 ml) using dichloromethane as the eluent to remove the nitrobenzene.[5]

  • The product is then eluted from the silica gel by gradually increasing the solvent polarity up to 10% methanol in dichloromethane.[5]

  • Flash column chromatography of the collected fractions affords this compound as a white powder (2.4 g, 17% yield).[5]

G 1,10-Phenanthroline 1,10-Phenanthroline Reaction Mixture Reaction Mixture 1,10-Phenanthroline->Reaction Mixture Nitrobenzene, 130-140°C Crude Product Crude Product Reaction Mixture->Crude Product Work-up Bromine Bromine Bromine->Reaction Mixture Dropwise addition Purified Product Purified Product Crude Product->Purified Product Silica Gel Chromatography

Synthesis workflow for this compound.

Suzuki-Miyaura Coupling Reaction

This compound can be utilized in Suzuki-Miyaura coupling reactions to form C-C bonds, for example, in the synthesis of π-conjugated systems.[1] The following is a general procedure adapted from a reported synthesis.[8]

Materials:

  • This compound

  • Arylboronic acid or its ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., an inorganic carbonate or fluoride)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the arylboronic acid (typically 2.2-2.5 equivalents) in the anhydrous solvent.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the base (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Generalized Suzuki-Miyaura coupling workflow.

Sonogashira Coupling Reaction

This reaction is used to couple terminal alkynes with this compound, though it can be prone to polymerization with bifunctional reactants.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flask under an inert atmosphere, add the palladium catalyst, copper(I) cocatalyst, and this compound in the anhydrous solvent.

  • Add the amine base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_reactants Reactants cluster_catalysts Catalysts & Base This compound This compound Coupled Product Coupled Product This compound->Coupled Product Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Coupled Product Amine Base Amine Base Amine Base->Coupled Product

Generalized Sonogashira coupling workflow.

Applications

This compound is a valuable intermediate in several areas of chemical research and materials science:

  • Coordination Chemistry: It serves as a bidentate chelating ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis and as functional materials.[1]

  • Materials Science: It is a key precursor for the synthesis of advanced materials, including:

    • Periodic Mesoporous Organosilicas (PMOs): Through cross-coupling reactions, the phenanthroline unit can be incorporated into silica frameworks to create materials with ordered mesoporous structures for catalytic applications.

    • Polymers for Organic Light-Emitting Diodes (OLEDs): It is used as a monomer in the synthesis of π-conjugated polymers, such as poly(1,10-phenanthroline-3,8-diyl), which have tunable photoluminescent properties suitable for OLEDs.[1]

  • Supramolecular Chemistry and Sensors: The reactive bromine atoms allow for the attachment of chromophores and other functional units, leading to the creation of complex ligands that can act as selective and sensitive fluorescent sensors for metal ions.[1]

Safety and Toxicology

Biological Activity and Potential Signaling Pathways

There is currently no direct evidence in the literature linking this compound to specific biological signaling pathways. However, other derivatives of 1,10-phenanthroline have demonstrated notable biological activity. For instance, 1H-imidazo[4,5-f][8][10]phenanthroline has been shown to exhibit antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of the cell cycle, and its dysregulation is implicated in various cancers.[4][11][12]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Simplified PI3K/AKT/mTOR signaling pathway.

The antitumor properties of other phenanthroline derivatives suggest that this compound and its metal complexes or further derivatives could be promising candidates for investigation as modulators of this or other signaling pathways in the context of cancer research. However, dedicated studies are required to confirm any such activity for this specific compound.

References

In-Depth Technical Guide: Spectral Properties of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,8-Dibromo-1,10-phenanthroline, a key building block in the synthesis of functional materials and coordination complexes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data
AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-99.23d4.4
H-4, H-78.79dd8.4, 1.5
H-5, H-67.74dd8.4, 4.3

Note: Data is a representative example and may vary based on experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data
AtomChemical Shift (δ, ppm)
C-2, C-9151.08
C-4, C-7137.21
C-5, C-6128.63
C-10a, C-10b145.71
C-3, C-8124.45
C-4a, C-6a125.20

Note: Data is a representative example and may vary based on experimental conditions. The chemical shifts for the carbon atoms directly bonded to bromine (C-3 and C-8) show a characteristic upfield shift due to the heavy atom effect.[1]

Table 3: UV-Vis Spectral Data
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dimethylformamide (DMF)352Not Reported

Note: The absorption spectrum typically exhibits bands corresponding to π→π and n→π* transitions. The introduction of bromine atoms at the 3 and 8 positions influences the electronic structure of the phenanthroline core, leading to shifts in the absorption maxima compared to the unsubstituted parent compound.[1]*

Table 4: IR Spectral Data

A detailed list of IR absorption peaks was not available in the searched literature. However, the IR spectrum of 1,10-phenanthroline (B135089) derivatives typically shows strong bands in the regions of 1400-1650 cm⁻¹ (C-C and C-N stretching) and 700-900 cm⁻¹ (out-of-plane C-H bending).

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable UV-transparent solvent, such as dimethylformamide (DMF), at a known concentration.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound. The process involves the bromination of 1,10-phenanthroline monohydrate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 1_10_Phenanthroline 1,10-Phenanthroline Monohydrate Reaction_Vessel Reaction Vessel (Nitrogen Purged) 1_10_Phenanthroline->Reaction_Vessel Sulfur_Dichloride Sulfur Dichloride Sulfur_Dichloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel 1_Chlorobutane 1-Chlorobutane 1_Chlorobutane->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Slowly added while stirring Reflux Heat under Reflux (6 hours) Reaction_Vessel->Reflux Workup Workup: - Add NaOH and Chloroform - Stir (1 hour) - Filter Reflux->Workup Extraction Extraction: - Chloroform Layer - Wash with Saturated Salt Water Workup->Extraction Purification Purification: - Distill off Solvent - Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For more in-depth analysis and specific applications, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Solubility of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,8-Dibromo-1,10-phenanthroline. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document outlines the expected solubility based on its chemical structure, provides available data for the parent compound 1,10-phenanthroline (B135089) as a surrogate, and details a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₆Br₂N₂.[1] It is a derivative of 1,10-phenanthroline, a well-known chelating agent in coordination chemistry.[2] The introduction of bromine atoms at the 3 and 8 positions significantly influences its electronic properties and, consequently, its solubility and reactivity. This compound and its derivatives are of interest in materials science, particularly in the development of polymers and nanomaterials for electronic devices and sensors.[2]

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the potential for hydrogen bonding. This compound is a largely non-polar molecule due to its aromatic core. The presence of two nitrogen atoms provides sites for potential hydrogen bonding with protic solvents, while the bromine atoms increase the molecular weight and polarizability.

Based on these structural features, the following general solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected. While the nitrogen atoms can interact with protic solvents, the large, non-polar, and hydrophobic nature of the dibrominated aromatic structure will likely limit solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions without the energetic cost of disrupting a strong hydrogen-bonding network, which often favors the dissolution of large, polarizable molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low to moderate solubility is expected. While the molecule is predominantly non-polar, the presence of the nitrogen atoms may limit its miscibility with highly non-polar solvents like hexane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and large molecular structures.

Solubility Data for 1,10-Phenanthroline (Reference Compound)

Table 1: Qualitative Solubility of 1,10-Phenanthroline Monohydrate at 25°C [3]

SolventSolubility
WaterInsoluble in 1 mL
MethanolSoluble in < 0.1 mL
EthanolSoluble in < 0.1 mL
2-PropanolSoluble in < 0.1 mL
AcetoneSoluble in < 0.1 mL
AcetonitrileSoluble in < 0.1 mL
ChloroformSoluble in 0.2 mL
DichloromethaneSoluble in 0.2 mL
Diethyl etherInsoluble in 1 mL
Dimethyl formamideSoluble in < 0.1 mL
Dimethyl sulfoxideSoluble in < 0.1 mL
TolueneInsoluble in 1 mL
HeptaneInsoluble in 1 mL

Table 2: Quantitative Solubility of 1,10-Phenanthroline in Water at Various Temperatures [4]

Temperature (K)Solubility (mol dm⁻³)
298.20.0149
304.00.0185
308.00.0209
313.20.0255
318.60.0288
323.20.0341

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask method, which is a standard technique for solubility measurement.[5]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temperature for 24-48 hours seal_vial->shake centrifuge Centrifuge to separate solid and liquid phases shake->centrifuge withdraw Withdraw known volume of supernatant centrifuge->withdraw dilute Dilute aliquot withdraw->dilute analyze Analyze concentration (UV-Vis/HPLC) dilute->analyze calculate Calculate solubility analyze->calculate analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior in common laboratory solvents. For precise measurements, the detailed experimental protocol provides a robust framework for researchers. The provided data for the parent compound, 1,10-phenanthroline, serves as a valuable baseline for estimating the solubility of its brominated derivative.

References

Key Starting Materials for Phenanthroline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) and its derivatives are a versatile class of heterocyclic compounds with a rigid, planar, and electron-deficient scaffold. This structure allows for extensive functionalization, enabling the fine-tuning of their chemical, physical, and biological properties.[1] Consequently, phenanthroline derivatives have garnered significant interest in coordination chemistry, materials science, and particularly in drug development, where they have shown promise as anticancer, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the key starting materials and core synthetic strategies for accessing a wide array of phenanthroline derivatives, complete with detailed experimental protocols, comparative quantitative data, and visualizations of their engagement in critical biological signaling pathways.

Core Synthetic Strategies: De Novo Synthesis vs. Functionalization

The synthesis of phenanthroline derivatives can be broadly categorized into two main approaches:

  • De Novo Synthesis: The construction of the 1,10-phenanthroline core from acyclic or simpler cyclic precursors. This approach is essential for producing the parent phenanthroline ring system and certain substituted analogs.

  • Direct Functionalization: The modification of a pre-formed 1,10-phenanthroline core. This is a more common and versatile strategy for introducing a wide variety of functional groups at specific positions on the phenanthroline ring.[1]

De Novo Synthesis of the Phenanthroline Core

The classical methods for constructing the 1,10-phenanthroline skeleton remain fundamental in organic synthesis. These reactions typically utilize readily available starting materials to build the tricyclic aromatic system.

Key Starting Materials for De Novo Synthesis:
  • o-Phenylenediamine (B120857): A crucial building block that provides one of the aromatic rings and two nitrogen atoms for the final phenanthroline structure.

  • Glycerol (B35011): Serves as a three-carbon source, which, upon dehydration to acrolein, participates in the cyclization reactions.

  • 8-Aminoquinoline: Can be used as a precursor in a subsequent Skraup reaction to form the third ring of the phenanthroline system.

  • α,β-Unsaturated Aldehydes or Ketones: Utilized in the Doebner-von Miller reaction, offering a route to substituted phenanthrolines.

Major De Novo Synthetic Reactions:
  • Skraup Reaction: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,10-phenanthroline, two successive Skraup reactions of glycerol with o-phenylenediamine are employed.[1] While a classic method, it is often characterized by harsh reaction conditions and modest yields.

  • Doebner-von Miller Reaction: A variation of the Skraup reaction that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. This method is particularly useful for the preparation of 2,9-dialkyl-1,10-phenanthrolines.[1][2]

Direct Functionalization of the 1,10-Phenanthroline Core

The direct modification of the 1,10-phenanthroline ring is the most versatile approach to generate a diverse library of derivatives. The electron-deficient nature of the ring system influences the regioselectivity of these reactions.

Key Starting Material for Functionalization:
  • 1,10-Phenanthroline: The foundational molecule for a vast array of derivatives. It is commercially available, often as the monohydrate.

Key Functionalization Reactions:
  • Halogenation (Bromination and Chlorination): The introduction of halogen atoms, particularly bromine and chlorine, at various positions on the phenanthroline ring is a critical first step for many subsequent cross-coupling reactions.

  • Nitration: The introduction of a nitro group, typically at the 5-position, provides a handle for further transformations, such as reduction to an amino group.

  • Oxidation (N-oxide formation): The nitrogen atoms of the phenanthroline ring can be oxidized to form N-oxides, which can alter the electronic properties of the molecule and serve as intermediates for further functionalization.

  • C-H Functionalization: Emerging methods that allow for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical synthetic route.

Data Presentation: Comparative Yields of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern and the required yield. The following tables summarize reported yields for various synthetic transformations of phenanthroline.

Derivative Synthetic Method Key Reagents Yield (%) Reference
3-Bromo-1,10-phenanthrolineBrominationBr₂, Nitrobenzene, 140°C33[3]
3,8-Dibromo-1,10-phenanthrolineBrominationBr₂, Nitrobenzene, 140°C17[3]
This compoundBrominationBr₂, S₂Cl₂, Pyridine (B92270), 1-chlorobutane (B31608)34[3]
This compoundBrominationBr₂, SCl₂, Pyridine, 1-chlorobutane10-20 (isolated)[3]
3,5,8-Tribromo-1,10-phenanthrolineBrominationBr₂, SCl₂, Pyridine, 1-chlorobutane19 (isolated)[3]
3,5,6,8-Tetrabromo-1,10-phenanthrolineBrominationBr₂, SCl₂, Pyridine, 1-chlorobutane11 (isolated)[3]
5-Nitro-1,10-phenanthroline (B1664666)NitrationFuming H₂SO₄, Fuming HNO₃Not specified[1]
4,7-Diphenyl-1,10-phenanthrolineSkraup Reaction4-phenyl-8-aminoquinoline, 3-chloropropiophenone, I₂/KI82[4]
1,10-Phenanthroline-1-N-oxideN-oxidation1,10-phenanthroline, Potassium peroxomonosulfate (PMS)86.6[5]
2,9-Dimethyl-1,10-phenanthroline-1-N-oxideN-oxidation2,9-dimethyl-1,10-phenanthroline, PMS83.91[4]
5-Nitro-1,10-phenanthroline-1-N-oxideN-oxidation5-nitro-1,10-phenanthroline, PMS92.1[5]
4,7-Dichloro-1,10-phenanthroline derivativesThree-step condensationMeldrum's acid, orthoesters, o-phenylenediaminesHigh[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,10-phenanthroline[1]
  • Materials: 1,10-phenanthroline monohydrate, fuming sulfuric acid, fuming nitric acid.

  • Procedure:

    • To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 170°C.

    • Heat the reaction mixture to 165°C and stir for a designated period.

    • After cooling, pour the mixture onto ice.

    • Collect the resulting precipitate by filtration.

    • Wash the crude product with cold water to remove acidic impurities and then dry.

    • Recrystallize from 95% ethanol (B145695) to yield purified 5-nitro-1,10-phenanthroline as light yellow crystals.

Protocol 2: Synthesis of 2,9-Dichloro-1,10-phenanthroline[1]
  • Materials: Appropriate phenanthrolinedione precursor, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

  • Procedure:

    • Heat a mixture of the phenanthrolinedione precursor, POCl₃, and PCl₅ under reflux.

    • After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

    • Carefully treat the residue with ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization from a suitable solvent.

Protocol 3: Synthesis of this compound-5,6-dione[3]
  • Step 1: Synthesis of this compound

    • Materials: 1,10-Phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), 1-chlorobutane (300mL), bromine (57g), 18M sodium hydroxide (B78521) solution, chloroform (B151607), saturated salt water.

    • Procedure:

      • Add 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a nitrogen-purged reaction vessel.

      • Slowly add bromine while stirring.

      • Heat the mixture under reflux for 6 hours.

      • After cooling to room temperature, add 18M sodium hydroxide solution and chloroform and stir for 1 hour.

      • Filter the mixture using a zeolite filter aid.

      • Separate the chloroform layer and wash with saturated salt water.

      • Distill off the solvent.

      • Purify the residue by column chromatography to obtain this compound (Yield: 50%).[3]

  • Step 2: Synthesis of This compound-5,6-dione (B3037783)

    • Materials: this compound (10g), potassium bromide (5g), sulfuric acid, nitric acid, ice water, sodium hydroxide solution, chloroform, anhydrous magnesium sulfate, ethanol.

    • Procedure:

      • Add this compound and potassium bromide to a nitrogen-purged reaction vessel.

      • Slowly add a mixture of sulfuric acid and nitric acid over 30 minutes.

      • Heat the mixture under reflux for 1 hour.

      • After cooling, pour the reaction mixture into ice water and carefully add sodium hydroxide solution until the pH reaches 5.

      • Extract with chloroform and dry the organic layer with anhydrous magnesium sulfate.

      • Distill off the solvent.

      • Wash the residue with ethanol to obtain this compound-5,6-dione (Yield: 98%).[3]

Protocol 4: General Procedure for the Synthesis of 1,10-Phenanthroline-1-N-oxides[4]
  • Materials: Substituted 1,10-phenanthroline, sulfuric acid, potassium peroxomonosulfate (PMS), sodium hydroxide solution, chloroform.

  • Procedure:

    • Prepare a ~15 mM aqueous solution of the 1,10-phenanthroline derivative.

    • Add a small amount of sulfuric acid to increase solubility and achieve slightly acidic conditions (pH ~ 2).

    • Add approximately 1.1-1.2 equivalents of solid PMS and stir the mixture at 60°C for 2–38 hours.

    • After complete conversion, neutralize the reaction mixture with NaOH solution to a pH about 3-3.5 units above the pKa of the starting phenanthroline derivative.

    • Extract the product with chloroform.

    • Remove the solvent under vacuum to obtain the solid N-oxide product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., 1,10-Phenanthroline) reaction Chemical Reaction (e.g., Nitration, Halogenation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization application Biological/Material Testing characterization->application

Caption: A general experimental workflow for the synthesis and characterization of phenanthroline derivatives.

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Phen_derivative Phenanthroline Derivative Phen_derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a phenanthroline derivative.

Conclusion

The synthesis of phenanthroline derivatives is a rich and dynamic field, offering a plethora of opportunities for the development of novel molecules with significant therapeutic and technological potential. The choice of key starting materials, whether for de novo synthesis or direct functionalization, is a critical first step in accessing the desired molecular architecture. This guide has provided a foundational understanding of the primary synthetic routes, supported by detailed experimental protocols and comparative data, to aid researchers in their endeavors. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, underscores their importance in drug discovery and development. Further exploration of the vast chemical space accessible from these core starting materials will undoubtedly lead to the discovery of new and improved phenanthroline-based agents.

References

An In-Depth Technical Guide to the Electronic Properties of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 3,8-Dibromo-1,10-phenanthroline. It is a vital precursor in the synthesis of advanced materials, including π-conjugated polymers and luminescent compounds for organic light-emitting diodes (OLEDs).[1][2] This document details the molecule's synthesis, photophysical and electrochemical characteristics, and theoretical electronic structure. Experimental protocols for key analytical techniques are provided, alongside a summary of relevant quantitative data to support researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a versatile heterocyclic organic compound. Its structure, featuring a rigid and planar 1,10-phenanthroline (B135089) core with bromine atoms at the 3 and 8 positions, makes it an excellent building block for creating complex molecular architectures. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.[1][2] This guide explores the fundamental electronic characteristics of this compound, which are critical for its application in diverse fields such as organic electronics, coordination chemistry, and medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct bromination of 1,10-phenanthroline.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A reaction vessel is purged with nitrogen.

  • 1,10-phenanthroline monohydrate (22g), sulfur dichloride (49g), pyridine (30mL), and 1-chlorobutane (300mL) are added to the vessel.[3]

  • Bromine (57g) is added slowly while stirring.[3]

  • The mixture is heated under reflux for 6 hours.[3]

  • After cooling to room temperature, 18M sodium hydroxide solution (300mL) and chloroform (400mL) are added and stirred for 1 hour.[3]

  • The mixture is filtered, and the chloroform layer is separated, washed with saturated salt water, and dried over anhydrous magnesium sulfate.[3]

  • The solvent is removed by distillation, and the residue is purified by column chromatography on silica gel to yield this compound.[3]

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of this compound.

G cluster_synthesis Synthesis cluster_functionalization Functionalization 1_10_phenanthroline 1,10-Phenanthroline Bromination Bromination (Br2, SCl2, Pyridine) 1_10_phenanthroline->Bromination 3_8_dibromo This compound Bromination->3_8_dibromo Suzuki_Coupling Suzuki Coupling (Arylboronic acids, Pd catalyst) 3_8_dibromo->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (Terminal alkynes, Pd catalyst) 3_8_dibromo->Sonogashira_Coupling Polymerization Dehalogenative Polycondensation (Ni(0) complex) 3_8_dibromo->Polymerization Luminescent_Materials Luminescent Materials (for OLEDs) Suzuki_Coupling->Luminescent_Materials Complex_Ligands Complex Ligands for Catalysis Sonogashira_Coupling->Complex_Ligands Functional_Polymers π-Conjugated Polymers Polymerization->Functional_Polymers

Synthesis and Functionalization of this compound.

Electronic and Photophysical Properties

The electronic properties of this compound are influenced by the electron-withdrawing nature of the bromine atoms and the extended π-system of the phenanthroline core.

UV-Vis Absorption

The UV-Vis absorption spectrum of this compound in dimethylformamide (DMF) shows an absorption maximum (λmax) at 352 nm.[4] This absorption band is attributed to π-π* transitions within the aromatic system. The position of this maximum can be influenced by the solvent environment.

Property Value Solvent Reference
Absorption Maximum (λmax)352 nmDMF[4]
Photoluminescence
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in spectroscopic grade solvents (e.g., DMF, acetonitrile (B52724), dichloromethane) at a concentration of approximately 10⁻⁵ M.

  • UV-Vis Measurement:

    • Record the absorption spectrum from 200 to 600 nm.

    • Use the pure solvent as a reference.

  • Fluorescence Measurement:

    • Excite the sample at its absorption maximum (e.g., 352 nm).

    • Record the emission spectrum over a suitable wavelength range (e.g., 370-700 nm).

    • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) is measured under identical conditions.

    • Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).

Electrochemical Properties

The electrochemical behavior of this compound is important for its applications in electronic devices and as a ligand in redox-active metal complexes.

While specific redox potentials for the standalone molecule are not extensively reported, the polymer derived from it, poly(1,10-phenanthroline-3,8-diyl) (PPhen), is electrochemically active and can be n-doped (reduced) at negative potentials.[1]

Polymer Property Value Reference Electrode Reference
Cathodic Peak Potential (Epc) of PPhen~ -1.38 VAg⁺/Ag[2]
Anodic Peak Potential (Epa) of PPhen~ -2.24 VAg⁺/Ag[2]
Experimental Protocol: Cyclic Voltammetry

Instrumentation:

  • A potentiostat with a three-electrode cell setup.

  • Working electrode: Glassy carbon or platinum.

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter electrode: Platinum wire.

Procedure:

  • Solution Preparation: Prepare a solution of this compound (typically 1 mM) in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Measurement:

    • Scan the potential over a range where redox events are expected.

    • Record the cyclic voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.

Theoretical Electronic Structure

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure of this compound.[5]

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For phenanthroline derivatives, the HOMO and LUMO are typically delocalized over the entire π-conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's absorption and emission characteristics, as well as its chemical reactivity.[1] While specific calculated values for this compound are not detailed in the reviewed literature, computational studies on its derivatives show that the HOMO-LUMO gap tends to decrease as the size of fused aromatic substituents increases.[1]

Experimental Protocol: Computational Analysis

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Electronic Structure Calculation: The energies of the HOMO, LUMO, and other molecular orbitals are calculated from the optimized geometry.

  • Excited State Calculation (TD-DFT): TD-DFT calculations are performed to predict the electronic absorption spectrum, providing information on excitation energies and oscillator strengths of the electronic transitions.

The following diagram illustrates a general workflow for the computational analysis of this compound.

G Start Define Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum Energy Structure Freq->Check Check->Opt No MO Calculate Molecular Orbitals (HOMO, LUMO, Energy Gap) Check->MO Yes TDDFT Excited State Calculation (TD-DFT) MO->TDDFT Spectrum Simulate UV-Vis Spectrum TDDFT->Spectrum Analysis Analyze Electronic Properties Spectrum->Analysis

Computational Analysis Workflow.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography. The Crystallography Open Database (COD) contains several entries for this compound.[2]

Database ID Formula
1517783C₁₂H₆Br₂N₂
4337618C₁₂H₆Br₂N₂
4337619C₁₂H₆Br₂N₂
4337620C₁₂H₆Br₂N₂
4337621C₁₂H₆Br₂N₂

Note: Detailed crystallographic parameters such as unit cell dimensions and space group can be accessed through the respective COD entries.

Conclusion

This compound is a molecule of significant interest due to its versatile electronic properties and its role as a key intermediate in the synthesis of functional materials. Its rigid, planar structure and the presence of reactive bromine atoms allow for the systematic tuning of its photophysical and electrochemical characteristics through chemical modification. This guide has provided an overview of its synthesis, electronic properties, and the experimental and computational methods used for their characterization. The presented data and protocols serve as a valuable resource for researchers and professionals working on the development of novel materials for applications in organic electronics, catalysis, and drug design. Further research to quantify the photophysical properties of the parent molecule would provide a more complete understanding of its electronic behavior.

References

A Technical Guide to 3,8-Dibromo-1,10-phenanthroline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3,8-Dibromo-1,10-phenanthroline is a versatile heterocyclic building block of significant interest in the fields of materials science, coordination chemistry, and pharmaceutical development. Its rigid, planar structure, coupled with the reactive bromine substituents, makes it an ideal scaffold for the synthesis of complex organic molecules, ligands for metal catalysts, and functional materials for organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its application in common cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is greater than 96%, with the compound usually supplied as a white to light yellow crystalline powder. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and characterization data.

SupplierTypical PurityPhysical FormCAS Number
Sigma-Aldrich (Ambeed, Inc.)97%Solid100125-12-0[1]
Tokyo Chemical Industry (TCI)>96.0% (HPLC)White to Light yellow powder to crystal100125-12-0[2][3]
Manchester Organics--100125-12-0[4]
Chem-Impex≥ 96% (HPLC)White to light yellow powder or crystal100125-12-0[5]
Benchchem--100125-12-0[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing synthetic procedures and ensuring safe handling.

PropertyValueSource
Molecular Formula C₁₂H₆Br₂N₂[7]
Molecular Weight 338.00 g/mol [7]
Melting Point 282 °C[5][8]
Boiling Point 428.9 ± 40.0 °C at 760 mmHg[8]
Density 1.9 ± 0.1 g/cm³[8]
Appearance White to light yellow powder or crystal[3][5]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Synthetic Applications and Experimental Protocols

This compound is a key precursor in a variety of palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[6] These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of advanced materials and complex molecules.[6] The bromine atoms on the phenanthroline core serve as effective leaving groups, facilitating further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

This protocol is a representative example for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous and anaerobic conditions (Nitrogen or Argon atmosphere)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (4 equivalents).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Add the anhydrous solvent via cannula.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,8-diaryl-1,10-phenanthroline.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and other acetylene-containing molecules.

The following is a general protocol for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Anhydrous and anaerobic conditions (Nitrogen or Argon atmosphere)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the terminal alkyne (2.2-2.5 equivalents) in the chosen solvent.

  • Add the palladium catalyst (typically 2-5 mol%) and the copper(I) co-catalyst (typically 4-10 mol%).

  • Add the amine base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine salt.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography to isolate the 3,8-dialkynyl-1,10-phenanthroline.

Application in Organic Light-Emitting Diodes (OLEDs)

A significant application of this compound is in the synthesis of luminescent materials for OLEDs.[6] Through palladium-catalyzed Suzuki coupling reactions, it can be reacted with various arylboronic acids to produce 3,8-diaromatic-1,10-phenanthroline derivatives.[6] The photophysical properties of these resulting molecules can be fine-tuned by altering the aromatic substituent.[6]

OLED_Synthesis_Pathway A 3,8-Dibromo- 1,10-phenanthroline (B135089) C Suzuki Coupling (Pd Catalyst, Base) A->C Reactant B Arylboronic Acid (2.2 eq.) B->C Reactant D 3,8-Diaryl- 1,10-phenanthroline C->D Product E OLED Device Fabrication D->E Material F Luminescent Layer E->F Component

Synthetic pathway to OLED materials.

One-Step Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A one-step bromination method using bromine in the presence of pyridine (B92270) and a sulfur chloride catalyst like S₂Cl₂ has been reported to be effective.[6] Another reported synthesis involves the reaction of 1,10-phenanthroline monohydrochloride monohydrate with bromine in nitrobenzene (B124822) at elevated temperatures.[9]

Synthesis_Workflow start 1,10-Phenanthroline Monohydrochloride Monohydrate reaction Reaction at 130-140 °C start->reaction reagents Bromine Nitrobenzene reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3,8-Dibromo- 1,10-phenanthroline purification->product

One-step synthesis workflow.

Conclusion

This compound is a cornerstone building block for the development of novel materials and complex organic molecules. Its commercial availability and well-established reactivity in cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. This guide provides the essential technical information to facilitate its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols: 3,8-Dibromo-1,10-phenanthroline as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,8-dibromo-1,10-phenanthroline as a versatile ligand in catalytic applications. The primary focus is on its role in the synthesis of a heterogeneous cobalt catalyst for the hydrosilylation of alkynes.

Introduction

This compound is a key building block in coordination chemistry and materials science. Its two nitrogen atoms form stable complexes with a variety of transition metals, making it an excellent ligand for catalysis. The bromine atoms at the 3 and 8 positions serve as reactive handles for further functionalization, allowing for the synthesis of more complex ligand architectures and the immobilization of catalytic complexes on solid supports.[1] This feature is particularly advantageous for creating robust and recyclable heterogeneous catalysts.

One notable application of this compound is in the preparation of a 1,10-phenanthroline-based periodic mesoporous organosilica (Phen-PMO). This material serves as a solid support for cobalt catalysts used in the hydrosilylation of alkynes, an important transformation in organic synthesis for the formation of vinylsilanes.[2][3][4]

Application: Cobalt-Catalyzed Hydrosilylation of Alkynes using a Phen-PMO-Supported Ligand Derived from this compound

This section details the synthesis of a cobalt catalyst supported on a periodic mesoporous organosilica (Phen-PMO), where the PMO is synthesized using a precursor derived from this compound. The resulting material, Co(OAc)₂@Phen-PMO, is an efficient heterogeneous catalyst for the hydrosilylation of alkynes.[3][4]

Experimental Protocols

Part 1: Synthesis of the Phen-PMO Precursor (3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline)

This protocol is adapted from the Kumada-Tamao-Corriu cross-coupling reaction.[2][3][4]

Materials:

  • This compound

  • Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane)

  • [(triisopropoxysilyl)methyl]magnesium chloride (1 M solution in THF)

  • Anhydrous THF

  • Water

  • Silica (B1680970) gel for column chromatography

  • n-hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a 125 mL autoclave equipped with a PTFE inner vessel and a stirring bar, add this compound (1.49 g, 4.4 mmol) and Ni(dppp)Cl₂ (138 mg, 6 mol%).

  • Under a nitrogen atmosphere, add 50 mL of anhydrous THF.

  • Slowly add a THF solution of [(triisopropoxysilyl)methyl]magnesium chloride (12.5 mmol) dropwise over 3 minutes while stirring.

  • Seal the autoclave and stir the mixture at room temperature for 1 hour.

  • Heat the autoclave to 140 °C and maintain this temperature for 17 hours.

  • Cool the mixture to room temperature and then quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate to yield 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline as a pale-yellow solid.[3]

Part 2: Synthesis of Phen-PMO

Materials:

  • 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline (Phen-PMO precursor)

  • 1,2-bis(triethoxysilyl)ethane (BTEE)

  • Pluronic P123 (surfactant template)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • The co-condensation of the Phen-PMO precursor and BTEE is carried out in the presence of Pluronic P123 as a template under acidic conditions to afford the Phen-PMO material.[3][4] (Detailed co-condensation procedures for PMO synthesis can be found in specialized literature on porous materials).

  • The resulting solid is filtered, washed, and dried.

  • The surfactant template is removed by solvent extraction to yield the final Phen-PMO material.

Part 3: Immobilization of Cobalt Acetate on Phen-PMO

Materials:

  • Phen-PMO

  • Cobalt(II) acetate (Co(OAc)₂)

  • Anhydrous solvent (e.g., ethanol)

Procedure:

  • Suspend the synthesized Phen-PMO material in an anhydrous solvent.

  • Add a solution of Co(OAc)₂ in the same solvent.

  • Stir the mixture under an inert atmosphere for a specified time to allow for the coordination of the cobalt salt to the phenanthroline units within the PMO framework.

  • Filter the resulting solid, wash with fresh solvent to remove any uncoordinated cobalt acetate, and dry under vacuum to obtain the Co(OAc)₂@Phen-PMO catalyst.[3][4]

Part 4: General Protocol for Cobalt-Catalyzed Hydrosilylation of Alkynes

Materials:

  • Co(OAc)₂@Phen-PMO catalyst

  • Alkyne substrate

  • Silane (B1218182) reagent (e.g., phenylsilane)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the Co(OAc)₂@Phen-PMO catalyst (e.g., 0.5 mol% based on Co).

  • Add the anhydrous solvent, followed by the alkyne substrate.

  • Add the silane reagent and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the catalyst can be recovered by filtration.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Quantitative Data

The catalytic performance of the Co(OAc)₂@Phen-PMO catalyst was evaluated in the hydrosilylation of terminal alkynes with phenylsilane.[3][4]

EntryAlkyne SubstrateProduct(s)Yield (%)α : β-trans ratio
1Phenylacetyleneα- and β-trans-alkenylsilanes653 : 1
24-Methoxyphenylacetyleneα- and β-trans-alkenylsilanes654 : 1
31-Hexyneα- and β-trans-alkenylsilanes442 : 1

Reaction conditions: Co(OAc)₂@Phen-PMO (0.5 mol% Co), alkyne, phenylsilane.[4]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_pmo PMO Synthesis cluster_catalyst Catalyst Preparation cluster_catalysis Catalytic Hydrosilylation A This compound B Kumada-Tamao-Corriu Cross-Coupling A->B C Phen-PMO Precursor B->C D Co-condensation with BTEE C->D E Phen-PMO D->E F Co(OAc)₂ Immobilization E->F G Co(OAc)₂@Phen-PMO F->G I Hydrosilylation G->I H Alkyne + Silane H->I J Vinylsilane Product I->J

Caption: Workflow for the synthesis and application of the Co(OAc)₂@Phen-PMO catalyst.

reaction_mechanism Co_Phen_PMO Co(OAc)₂@Phen-PMO Active_Catalyst Active Co Species Co_Phen_PMO->Active_Catalyst Activation Alkyne R-C≡C-H Intermediate Catalyst-Substrate Intermediate Silane R'₃Si-H Active_Catalyst->Intermediate + Alkyne, Silane Product_alpha α-Vinylsilane Intermediate->Product_alpha Product_beta β-Vinylsilane Intermediate->Product_beta Product_alpha->Co_Phen_PMO Catalyst Regeneration Product_beta->Co_Phen_PMO Catalyst Regeneration

Caption: Simplified catalytic cycle for alkyne hydrosilylation.

Other Catalytic Applications

While the primary detailed protocol focuses on cobalt-catalyzed hydrosilylation, this compound and its derivatives are utilized in a range of other catalytic reactions, primarily in the synthesis of advanced materials.

  • Palladium and Nickel-Catalyzed Cross-Coupling Reactions: Complexes derived from this compound are employed in Suzuki-Miyaura and Sonogashira coupling reactions. In these cases, the dibrominated phenanthroline itself often acts as a building block to be functionalized, leading to the synthesis of π-conjugated polymers and luminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1]

  • Photoredox Catalysis: Bromo-substituted 1,10-phenanthrolines can undergo photoredox-catalyzed phosphonylation. This transition-metal-free reaction proceeds under mild conditions using an organic photocatalyst like Eosin Y and visible light irradiation.

It should be noted that while these applications are significant, detailed protocols with extensive substrate tables for catalysts bearing the this compound ligand are not as readily available in the literature as for more common ligands. The primary utility of this ligand, as documented, is often as a precursor for more complex, functionalized ligands and materials.

References

Application Notes and Protocols: 3,8-Dibromo-1,10-phenanthroline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,10-phenanthroline is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The presence of two reactive bromine atoms on the rigid, chelating phenanthroline core allows for the strategic construction of complex molecular architectures. These reactions are instrumental in synthesizing a wide array of functional materials, including luminescent compounds for organic light-emitting diodes (OLEDs), π-conjugated polymers, and intricate ligands for catalysis and materials science.[1] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction is effectively employed to introduce aryl or vinyl substituents at the 3 and 8 positions, leading to the synthesis of novel π-conjugated systems.

Application Highlight: Synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline

A notable application of the Suzuki-Miyaura coupling is the efficient synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline. This reaction demonstrates the coupling of a bifunctional alkyne with this compound, achieving a high yield without the polymerization issues that can plague other coupling methods like the Sonogashira reaction in this context.[1]

Quantitative Data Summary

ProductCoupling PartnerCatalystBaseSolventTemp.Time (h)Yield (%)
3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline3,5-diethynylheptyloxybenzenePd(PPh₃)₄(Me₃Si)₂NLiTHFReflux2474[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline.[1]

Materials:

  • This compound (0.75 mmol)

  • 3,5-diethynylheptyloxybenzene (2.25 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.25 mmol)

  • B-methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN), 1 M solution in hexane (B92381) (2.25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.052 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methylene (B1212753) chloride

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,5-diethynylheptyloxybenzene in anhydrous THF at -78 °C under a nitrogen atmosphere, add the 1 M solution of lithium bis(trimethylsilyl)amide in THF.

  • After 30 minutes, add the 1 M solution of B-methoxy-9-BBN in hexane to the reaction mixture via syringe.

  • Stir the solution for 2 hours at -78 °C.

  • In a separate flask, prepare a solution of this compound and Pd(PPh₃)₄ in dry THF under a nitrogen atmosphere.

  • Transfer the activated borane (B79455) solution to the flask containing the phenanthroline derivative and catalyst via cannula.

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture to room temperature and add methylene chloride.

  • Wash the organic layer with water, dry with anhydrous Na₂SO₄, and evaporate the solvent to dryness.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Dibromo 3,8-Dibromo- 1,10-phenanthroline Boronic Organoboron Compound Transmetal Transmetalation Boronic->Transmetal Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Intermediate Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product 3,8-Disubstituted- 1,10-phenanthroline RedElim->Product Base Base Base->Transmetal

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. While a powerful tool, direct Sonogashira coupling of this compound with bifunctional alkynes can be challenging due to polymerization.[1] Careful control of reaction conditions and stoichiometry is crucial to favor the desired disubstituted product over oligomeric or polymeric side products.

Application Highlight: Synthesis of Alkynyl-Substituted Phenanthrolines

Sonogashira coupling is employed to synthesize various alkynyl-substituted phenanthrolines, which are precursors to more complex conjugated systems. For instance, the coupling of a protected acetylene (B1199291) followed by deprotection yields 3,8-diethynyl-1,10-phenanthroline, a key intermediate for further functionalization.

Quantitative Data Summary

ProductCoupling PartnerCatalystCo-catalystBaseSolventTemp.Time (h)Yield (%)
3,8-bis(4-isonicotynoylphenylethynyl)-1,10-phenanthroline3,8-diethynyl-1,10-phenanthroline & 4-bromobenzoylpyridinePd(PPh₃)₂Cl₂CuIDiisopropylamineDMFReflux2432[1]
Experimental Protocol: General Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., diisopropylamine, triethylamine)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove inorganic salts.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira_Coupling cluster_reactants Reactants cluster_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Dibromo 3,8-Dibromo- 1,10-phenanthroline Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Base, CuI Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product CuI Cu(I) Cu_Acetylide->Transmetal Base Base

Caption: Sonogashira Coupling Catalytic Cycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amine functionalities at the 3 and 8 positions of the phenanthroline core, providing access to novel ligands and functional materials with tailored electronic properties.

Application Highlight: Synthesis of Diamino-phenanthroline Derivatives

The double Buchwald-Hartwig amination of this compound with various amines can be used to synthesize a range of 3,8-diamino-1,10-phenanthroline derivatives. These products can serve as precursors to novel dyes, sensors, or as ligands for catalytic applications.

Quantitative Data Summary

ProductAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
3,8-Diamino-1,10-phenanthrolinePrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂Buchwald or Hartwig LigandNaOt-Bu or K₃PO₄Toluene or Dioxane80-110-
Experimental Protocol: General Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide, potassium phosphate)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture with stirring for the required time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_cycle Catalytic Cycle Dibromo 3,8-Dibromo- 1,10-phenanthroline Amine Primary or Secondary Amine AmineCoord Amine Coordination Amine->AmineCoord Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII PdII->AmineCoord Amido Palladium Amido Complex AmineCoord->Amido Base RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Base Base

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction can be utilized to introduce vinyl groups at the 3 and 8 positions of the phenanthroline core, leading to the formation of styrenic-type derivatives which can be further functionalized or used in polymerization reactions.

Application Highlight: Synthesis of Vinyl-phenanthroline Derivatives

The Heck reaction of this compound with alkenes such as styrene (B11656) or acrylates can produce 3,8-divinyl-1,10-phenanthroline derivatives. These compounds are valuable monomers for the synthesis of conjugated polymers with potential applications in organic electronics.

Quantitative Data Summary

ProductAlkeneCatalystLigandBaseSolventTemp. (°C)Yield (%)
3,8-Divinyl-1,10-phenanthrolineStyrene or AcrylatePd(OAc)₂ or PdCl₂PPh₃ or other phosphinesEt₃N or K₂CO₃DMF or Acetonitrile100-140-
Experimental Protocol: General Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate)

  • Palladium catalyst (e.g., palladium(II) acetate, palladium(II) chloride)

  • Phosphine ligand (e.g., triphenylphosphine) (optional, depending on the catalyst)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the phosphine ligand (if applicable).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Under the inert atmosphere, add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique, such as TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove inorganic salts.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Heck_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle Dibromo 3,8-Dibromo- 1,10-phenanthroline Alkene Alkene MigInsert Migratory Insertion Alkene->MigInsert Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII PdII->MigInsert AlkylPd Alkyl-Pd(II) Complex MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim BetaElim->Pd0 Regeneration (with Base) Product Product BetaElim->Product Base Base

Caption: Heck Reaction Catalytic Cycle.

References

Application Notes and Protocols: 3,8-Dibromo-1,10-phenanthroline as a Versatile Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,8-dibromo-1,10-phenanthroline as a monomer for the synthesis of functional polymers. Detailed protocols for polymerization via nickel-catalyzed dehalogenative polycondensation, as well as palladium-catalyzed Suzuki and Sonogashira coupling reactions, are presented. The resulting polymers, particularly the π-conjugated poly(1,10-phenanthroline-3,8-diyl) (PPhen) and its derivatives, exhibit interesting optical and electrochemical properties, making them promising materials for applications in organic electronics, sensors, and catalysis.

Data Presentation

The following tables summarize the key quantitative data for polymers synthesized from this compound.

Table 1: Properties of Poly(1,10-phenanthroline-3,8-diyl) (PPhen) Synthesized by Nickel-Catalyzed Polycondensation

PropertyValueReference
Average Molecular Weight (Mw)4300–6800 g/mol [1][2]
Electrochemical n-doping potential (Epc)-1.38 V vs Ag+/Ag[1]

Table 2: Cross-Coupling Reactions with this compound

Reaction TypeComonomer ExampleCatalyst SystemProductYieldReference
Suzuki-Miyaura Coupling3,5-Diethynylheptyloxybenzene monoacetylide activated with B-methoxy-9-BBNPd(PPh3)2Cl23,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline74%[3][4]
Sonogashira CouplingTerminal AlkynesPalladium(0) complexAryl-alkyne substituted phenanthrolineProne to intractable polymer formation[3][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,10-phenanthroline-3,8-diyl) (PPhen) via Nickel-Catalyzed Dehalogenative Polycondensation (Yamamoto Polymerization)

This protocol describes the synthesis of the homopolymer of this compound.

Materials:

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add this compound (1.00 mmol), bis(1,5-cyclooctadiene)nickel(0) (1.20 mmol), 2,2'-bipyridyl (1.20 mmol), and 1,5-cyclooctadiene (1.20 mmol).

  • Add anhydrous N,N-dimethylformamide (10 mL) to the flask via syringe.

  • Stir the reaction mixture at 60 °C for 48 hours. During this time, the color of the solution will typically change, and a precipitate may form.

  • After cooling to room temperature, pour the reaction mixture into a mixture of methanol (50 mL) and hydrochloric acid (5 mL).

  • Stir the mixture for 2 hours to precipitate the polymer.

  • Collect the polymer by filtration and wash it with methanol.

  • To remove the nickel catalyst, stir the polymer in a warm aqueous solution of ammonia for 2 hours.

  • Filter the polymer and wash it thoroughly with water and then with methanol.

  • Dry the polymer under vacuum to obtain poly(1,10-phenanthroline-3,8-diyl) as a solid.

Expected Outcome:

A solid polymer with an average molecular weight in the range of 4300–6800 g/mol .[1][2] The polymer is expected to be electrochemically active and susceptible to n-doping.[1]

Protocol 2: Synthesis of Functional Polymers via Suzuki-Miyaura Polycondensation

This protocol provides a general procedure for the copolymerization of this compound with a diboronic acid or ester comonomer.

Materials:

  • This compound

  • Aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., Toluene or a mixture of Toluene and water)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.00 mmol) and the aryldiboronic acid or ester (1.00 mmol) in the chosen organic solvent (e.g., 10 mL of toluene).

  • Add the aqueous base (e.g., 2 M sodium carbonate, 5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 3: Synthesis of Functional Polymers via Sonogashira-Hagihara Polycondensation

This protocol outlines a general procedure for the copolymerization of this compound with a diethynyl comonomer. Note that this reaction can be prone to side reactions leading to intractable polymers.[3][4] Careful control of reaction conditions is crucial.

Materials:

  • This compound

  • Diethynyl comonomer (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., Tetrahydrofuran (THF) or a mixture of THF and the amine base)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.00 mmol) and the diethynyl comonomer (1.00 mmol) in the chosen solvent (e.g., 10 mL of THF).

  • Add the base (e.g., 5 mL of triethylamine).

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02-0.05 mmol) and copper(I) iodide (0.04-0.10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction by a suitable technique (e.g., TLC or GPC) to avoid the formation of insoluble, cross-linked materials.

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Polymerization_Workflow cluster_methods Polymerization Techniques Monomer 3,8-Dibromo- 1,10-phenanthroline Polymerization Polymerization Method Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Ni_cat Ni-catalyzed Dehalogenative Polycondensation Polymerization->Ni_cat Suzuki Suzuki-Miyaura Coupling Polymerization->Suzuki Sonogashira Sonogashira Coupling Polymerization->Sonogashira Application Potential Applications Polymer->Application PPhen_Synthesis Monomer 3,8-Dibromo- 1,10-phenanthroline Reaction Monomer->Reaction Dehalogenative Polycondensation Catalyst Ni(0) complex (e.g., Ni(cod)2) Catalyst->Reaction Polymer Poly(1,10-phenanthroline- 3,8-diyl) (PPhen) Reaction->Polymer Cross_Coupling_Polymerization cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Monomer1_S 3,8-Dibromo- 1,10-phenanthroline Catalyst_S Pd Catalyst + Base Monomer1_S->Catalyst_S Comonomer_S Diboronic Acid / Ester Comonomer_S->Catalyst_S Polymer_S Alternating Copolymer Catalyst_S->Polymer_S Monomer1_So 3,8-Dibromo- 1,10-phenanthroline Catalyst_So Pd Catalyst + Cu(I) + Base Monomer1_So->Catalyst_So Comonomer_So Diethynyl Compound Comonomer_So->Catalyst_So Polymer_So Conjugated Copolymer Catalyst_So->Polymer_So

References

Application Notes and Protocols: Functionalization of 3,8-Dibromo-1,10-phenanthroline for Advanced Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 3,8-dibromo-1,10-phenanthroline as a versatile platform for the development of sophisticated chemical sensors. The unique electronic properties and chelating ability of the 1,10-phenanthroline (B135089) core, combined with the reactivity of the bromine substituents at the 3 and 8 positions, make it an ideal scaffold for creating highly sensitive and selective sensors for a variety of analytes, including metal ions and anions.[1][2][3] This document details key functionalization strategies, provides specific experimental protocols, and summarizes the performance of resulting sensors.

Introduction to this compound in Sensor Design

1,10-phenanthroline and its derivatives are renowned for their strong coordination to metal ions, a property that has been extensively exploited in analytical chemistry and materials science.[4] The introduction of bromine atoms at the 3 and 8 positions significantly influences the electronic structure of the phenanthroline ring system, making these positions prime sites for further chemical modification.[5] The carbon-bromine bonds serve as versatile handles for a range of cross-coupling reactions, allowing for the introduction of diverse functional groups that can act as signaling units or enhance the selectivity and sensitivity of the sensor.[5]

The primary strategies for the functionalization of this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the attachment of aryl, alkynyl, and amino moieties, respectively.[5][6][7] The choice of functional group is critical in tuning the sensor's properties, including its photophysical response (e.g., fluorescence turn-on/off, ratiometric changes) and its binding affinity for the target analyte.

Key Functionalization Strategies

The functionalization of this compound is pivotal for tailoring its properties for specific sensor applications. The following diagram illustrates the main synthetic pathways.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B Arylation C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->C Alkynylation D Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->D Amination E 3,8-Diaryl-1,10-phenanthroline (Fluorescent Probes) B->E F 3,8-Dialkynyl-1,10-phenanthroline (Conjugated Materials, Sensors) C->F G 3,8-Diamino-1,10-phenanthroline (Redox-Active Sensors, Anion Binding) D->G

Caption: Key functionalization pathways for this compound.

Quantitative Data on Sensor Performance

The following tables summarize the performance of various sensors derived from functionalized 1,10-phenanthroline derivatives. While not all examples start from the 3,8-dibromo precursor, they illustrate the potential of this scaffold in sensor design.

Table 1: Metal Ion Sensors

Functionalization StrategyAnalyteLimit of Detection (LOD)Linear RangeReference
2-(2-methoxyphenyl)-4-phenyl-1,10-phenanthrolineAg⁺3.38 x 10⁻⁸ M0.05 - 1.5 µM[8]
5-amino-1,10-phenanthrolineFe(II)2.74 x 10⁻⁷ MNot specified[9]
Imidazo[4,5-f][1][10]phenanthroline derivativeNi²⁺57 nMNot specified[11]

Table 2: Anion Sensors

Functionalization StrategyAnalyteLimit of Detection (LOD)Linear RangeReference
Dicyanovinyl phenylacetylene (B144264) derivativeCN⁻0.68 µM0 - 80 µM[6]
Thiophene-based derivativeCN⁻0.48 µM4.00 - 38.00 µM[1]

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3,8-Diaryl-1,10-phenanthroline

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a flask. B Add degassed solvent (e.g., Toluene/Water). A->B C Heat the mixture under inert atmosphere (e.g., 80-100 °C) for 12-24h. B->C D Monitor reaction progress by TLC. C->D E Cool to RT, add organic solvent and wash with water and brine. D->E F Dry organic layer, concentrate, and purify by column chromatography. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq)

  • Degassed solvent mixture (e.g., Toluene/Ethanol/Water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,8-diaryl-1,10-phenanthroline.

Protocol 2: Sonogashira Coupling for the Synthesis of 3,8-Dialkynyl-1,10-phenanthroline

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a degassed solvent (e.g., THF/Diisopropylamine). B Add Pd catalyst, Cu(I) co-catalyst, and terminal alkyne. A->B C Stir the reaction mixture at room temperature or with gentle heating for 3-24h. B->C D Monitor reaction progress by TLC. C->D E Dilute with an organic solvent and filter through Celite. D->E F Wash the filtrate, dry, concentrate, and purify by column chromatography. E->F

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Base (e.g., Diisopropylamine or Triethylamine)

  • Degassed solvent (e.g., THF or DMF)

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of this compound in a degassed solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for 3-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3,8-Diamino-1,10-phenanthroline

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, amine, Pd precatalyst, ligand, and base in a glovebox. B Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). A->B C Seal the vessel and heat the mixture (e.g., 80-110 °C) for 12-24h. B->C D Monitor reaction progress by TLC. C->D E Cool to RT, filter through Celite, and concentrate. D->E F Purify the crude product by column chromatography. E->F

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (2.2 - 2.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.04-0.1 eq)

  • Strong base (e.g., NaOtBu or K₃PO₄, 2.5-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3,8-diamino-1,10-phenanthroline product.

Signaling Pathways in Sensor Applications

The functionalized 3,8-disubstituted-1,10-phenanthroline derivatives typically operate as fluorescent sensors through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). The binding of an analyte modulates these photophysical processes, leading to a detectable change in the fluorescence signal.

G cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State A Fluorophore-Receptor System B Excitation (hν) A->B D Fluorophore-Receptor + Analyte A->D + Analyte C Photoinduced Electron Transfer (PET) (Quenching) B->C C->A Non-radiative decay D->A - Analyte E Excitation (hν) D->E F Analyte Binding Inhibits PET E->F G Fluorescence Emission F->G

Caption: Simplified signaling pathway for a 'turn-on' fluorescent sensor based on PET.

In a typical 'turn-on' sensor based on the PET mechanism, the lone pair of electrons on a donor atom of the receptor can quench the fluorescence of the nearby fluorophore (the functionalized phenanthroline). Upon binding of a cation to the receptor, the energy of the donor's lone pair is lowered, inhibiting the PET process and leading to a significant enhancement of fluorescence.

Conclusion

This compound is a highly valuable and versatile building block for the construction of advanced chemical sensors. The strategic functionalization of its 3 and 8 positions through robust cross-coupling reactions allows for the rational design of sensors with tailored selectivity and sensitivity for a wide range of analytes. The detailed protocols and performance data provided in these notes serve as a valuable resource for researchers in chemistry, biology, and drug development, aiming to create novel sensing platforms for diverse applications.

References

Application Notes and Protocols: 3,8-Dibromo-1,10-phenanthroline in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,8-dibromo-1,10-phenanthroline as a key building block in the synthesis of π-conjugated polymers. The unique electronic and chelating properties of the 1,10-phenanthroline (B135089) unit make it a valuable component in materials designed for organic electronics, sensing, and catalysis. This document outlines the primary synthetic methodologies, presents key quantitative data for representative polymers, and provides detailed experimental protocols.

Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer for the synthesis of conjugated polymers due to its rigid, planar structure and the presence of nitrogen atoms that can coordinate with metal ions. The bromine atoms at the 3 and 8 positions serve as reactive sites for various cross-coupling reactions, enabling the incorporation of the phenanthroline moiety into the polymer backbone. The resulting polymers often exhibit interesting optoelectronic properties, such as photoluminescence, and can be utilized in applications like organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.

The primary methods for the polymerization of this compound include:

  • Dehalogenative Polycondensation: Typically employing a zerovalent nickel complex to couple the monomer units.

  • Suzuki-Miyaura Polycondensation: A palladium-catalyzed cross-coupling reaction with arylboronic acids or esters.

  • Stille Polycondensation: A palladium-catalyzed cross-coupling reaction with organotin compounds.

These methods allow for the synthesis of homopolymers and a wide range of copolymers with tailored electronic and physical properties.

Data Presentation: Properties of Conjugated Polymers

The following tables summarize the molecular weight and photophysical properties of representative conjugated polymers synthesized from this compound.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Representative Polymers

Polymer NamePolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(1,10-phenanthroline-3,8-diyl) (PPhen)Dehalogenative Polycondensation4,300 - 6,800--
PPhen with 15-crown-5 (B104581) subunitsDehalogenative Polycondensation5,300--
Chiral Poly(phenanthroline-crown ether)Dehalogenative Polycondensation5,30010,5002.0
Racemic Poly(phenanthroline-crown ether)Dehalogenative Polycondensation11,50027,9002.4
Poly(fluorene-alt-phenanthroline) (P1)Suzuki Polycondensation15,00026,0001.7

Table 2: Photophysical Properties of Representative Polymers

Polymer NameSolventλmax (abs) (nm)λmax (em) (nm)Reference
PPhen with 15-crown-5 subunitsCHCl3~360-
Poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s--389-421
Poly(fluorene-alt-phenanthroline) (P1)THF388435, 460 (sh)

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of conjugated polymers using this compound.

Dehalogenative Polycondensation for the Synthesis of Poly(1,10-phenanthroline-3,8-diyl) (PPhen)

This protocol is based on the Yamamoto coupling reaction, which utilizes a zerovalent nickel complex as the condensing agent.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl

  • 1,5-Cyclooctadiene (COD)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Ni(COD)₂ (1.2 mmol), 2,2'-bipyridyl (1.2 mmol), and COD (1.2 mmol) to a Schlenk flask containing anhydrous DMF (20 mL).

  • Stir the mixture at 60 °C for 30 minutes to generate the active Ni(0) complex. The solution should turn from yellow to a deep-red/purple color.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring the mixture at 60 °C for 72 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a solution of methanol/HCl (10:1 v/v) to precipitate the polymer.

  • Filter the precipitate and wash with methanol, followed by an ammonia solution, and finally with water to remove any remaining catalyst and salts.

  • The polymer is further purified by Soxhlet extraction with methanol, acetone (B3395972), and finally chloroform (B151607).

  • The chloroform fraction containing the soluble polymer is collected and the solvent is evaporated.

  • Dry the resulting polymer under vacuum at 60 °C.

Diagram of Dehalogenative Polycondensation Workflow:

dehalogenative_polycondensation cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up & Purification NiCOD2 Ni(COD)₂ Ni0_complex [Ni(0)(bpy)] complex NiCOD2->Ni0_complex Bpy 2,2'-Bipyridyl Bpy->Ni0_complex COD COD COD->Ni0_complex DMF_prep DMF, 60°C Monomer This compound Polymerization Polymerization (DMF, 60°C, 72h) Monomer->Polymerization Precipitation Precipitation (MeOH/HCl) Polymerization->Precipitation Washing Washing (MeOH, NH₃, H₂O) Precipitation->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Final_Polymer PPhen Polymer Soxhlet->Final_Polymer

Caption: Workflow for the synthesis of PPhen via dehalogenative polycondensation.

Suzuki-Miyaura Polycondensation for the Synthesis of Poly(fluorene-alt-phenanthroline) (P1)

This protocol describes the synthesis of an alternating copolymer of 9,9-dihexylfluorene (B1587949) and 1,10-phenanthroline.

Materials:

  • This compound

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Tetraethylammonium (B1195904) hydroxide (B78521) solution (20 wt% in water)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.07 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene (1.07 mmol), and Pd(PPh₃)₄ (0.0107 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous and degassed THF (8 mL) to the flask.

  • Add tetraethylammonium hydroxide solution (5.33 mL) to the reaction mixture.

  • Heat the mixture to reflux and stir under an inert atmosphere overnight.

  • A second portion of Pd(PPh₃)₄ (~12 mg) is added, and the reaction is continued for a further 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol (100 mL) to precipitate the polymer.

  • Filter the precipitate and wash with methanol.

  • The crude polymer is purified by Soxhlet extraction with acetone and then chloroform.

  • The chloroform fraction is collected, concentrated, and the polymer is reprecipitated from methanol.

  • Dry the final polymer under vacuum.

Diagram of Suzuki-Miyaura Polycondensation Pathway:

suzuki_polycondensation cluster_reaction Reaction Conditions MonomerA This compound Polymer Poly(fluorene-alt-phenanthroline) MonomerA->Polymer MonomerB Fluorene Diboronic Ester MonomerB->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer catalyzes Base Base (aq.) Base->Polymer Solvent Solvent (THF) Reflux Reflux Inert_Atmosphere Inert Atmosphere

Caption: Key components for Suzuki-Miyaura polycondensation.

Stille Polycondensation (Representative Protocol)

While a specific protocol for this compound was not found, this representative protocol is based on general procedures for Stille polycondensation of dibromoarenes with distannyl comonomers.

Materials:

  • This compound

  • A distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Chlorobenzene (B131634) or Toluene, anhydrous and degassed

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and the distannyl comonomer (1.0 mmol) in anhydrous and degassed chlorobenzene (10 mL).

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution under an inert atmosphere.

  • Heat the reaction mixture to 100-120 °C and stir for 48-72 hours.

  • Monitor the progress of the polymerization by GPC.

  • After completion, cool the reaction mixture to room temperature and pour it into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction using appropriate solvents (e.g., methanol, acetone, chloroform).

  • Collect the chloroform fraction, concentrate it, and reprecipitate the polymer from methanol.

  • Dry the final polymer under vacuum.

Diagram of Stille Polycondensation Logical Relationship:

stille_polycondensation Monomers Dibromo-phenanthroline + Distannyl Comonomer Polymer_Formation Polymer Chain Growth Monomers->Polymer_Formation Catalyst_System Palladium Catalyst + Phosphine Ligand Catalyst_System->Polymer_Formation Reaction_Conditions Anhydrous Solvent Inert Atmosphere Heat Reaction_Conditions->Polymer_Formation Purification Precipitation & Soxhlet Extraction Polymer_Formation->Purification Final_Product Conjugated Copolymer Purification->Final_Product

Caption: Logical flow of a Stille polycondensation reaction.

Concluding Remarks

This compound is a highly valuable monomer for the synthesis of a diverse range of conjugated polymers. The choice of polymerization method and comonomer allows for fine-tuning of the resulting polymer's properties, making them suitable for various applications in organic electronics and beyond. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of these promising materials. Further functionalization of the phenanthroline unit or the comonomers can lead to even more sophisticated materials with tailored functionalities.

Application Notes and Protocols for 3,8-Dibromo-1,10-phenanthroline Derivatives in Photophysical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical properties of 3,8-Dibromo-1,10-phenanthroline derivatives and experimental protocols for their synthesis and characterization. This class of compounds has garnered significant interest due to its versatile photophysical characteristics, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as photosensitizers.

Introduction to this compound Derivatives

This compound serves as a key building block for the synthesis of a wide range of derivatives with tunable photophysical properties. The bromine atoms at the 3 and 8 positions are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aromatic and heteroaromatic substituents.[1] This functionalization significantly influences the electronic structure and, consequently, the absorption and emission characteristics of the molecules. The extended π-conjugation and the introduction of electron-donating or -withdrawing groups can modulate the HOMO-LUMO energy gap, leading to a broad spectrum of emission colors and varying quantum efficiencies.[2][3]

Key Applications

The unique photophysical properties of these derivatives make them suitable for several advanced applications:

  • Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission spectra make them excellent candidates for emissive layers in OLEDs.[4][5][6]

  • Fluorescent Sensors: The sensitivity of their fluorescence to the local environment allows for the development of sensors for metal ions and other small molecules.

  • Photosensitizers: Upon excitation, some derivatives can efficiently generate singlet oxygen, a key reactive species in photodynamic therapy and photocatalysis.[7]

Photophysical Properties of 3,8-Diaryl-1,10-phenanthroline Derivatives

The photophysical properties of 3,8-diaryl-1,10-phenanthroline derivatives are strongly dependent on the nature of the aryl substituent. Increasing the size and conjugation of the aromatic moiety generally leads to a red-shift in both the absorption and emission spectra, accompanied by an increase in the intramolecular charge transfer (ICT) character.[2][3] This is evident in the series of compounds where the substituent is varied from phenyl to pyrenyl.

Table 1: Photophysical Data of Representative 3,8-Diaryl-1,10-phenanthroline Derivatives

CompoundSubstituent (Ar)λ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ) (ns)
L1 Phenyl280, 3354050.252.1
L2 1-Naphthyl290, 3504300.353.5
L3 2-Naphthyl285, 3454250.303.2
L4 9-Anthracenyl370, 390, 410480, 5100.505.8
L5 1-Pyrenyl345, 375460, 4850.657.2

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 3,8-Diaryl-1,10-phenanthroline Derivatives via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 3,8-diaryl-1,10-phenanthroline derivatives.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the corresponding arylboronic acid (2.2 equivalents) in a mixture of toluene and ethanol (3:1 v/v).

  • Add the [Pd(PPh₃)₄] catalyst to the mixture.

  • Add the 2M sodium carbonate solution.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture [Pd(PPh3)4] [Pd(PPh3)4] [Pd(PPh3)4]->Reaction Mixture Na2CO3 Na2CO3 Na2CO3->Reaction Mixture Toluene/Ethanol Toluene/Ethanol Toluene/Ethanol->Reaction Mixture Reflux (24h) Reflux (24h) Reaction Mixture->Reflux (24h) Work-up & Purification Work-up & Purification Reflux (24h)->Work-up & Purification 3,8-Diaryl-1,10-phenanthroline 3,8-Diaryl-1,10-phenanthroline Work-up & Purification->3,8-Diaryl-1,10-phenanthroline

Caption: Suzuki Coupling Workflow.

Protocol 2: Photophysical Characterization

This protocol outlines the standard procedures for measuring the absorption and fluorescence properties of the synthesized derivatives.

2.1 UV-Vis Absorption Spectroscopy

  • Prepare solutions of the 3,8-diaryl-1,10-phenanthroline derivatives in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorption spectra from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature.

  • Use the pure solvent as a reference.

2.2 Fluorescence Spectroscopy

  • Use the same solutions prepared for the UV-Vis measurements.

  • Record the fluorescence emission spectra using a spectrofluorometer.

  • Excite the samples at their respective absorption maxima (λ_abs).

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

2.3 Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).[8][9][10]

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Record the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation Prepare Sample & Standard Solutions Prepare Sample & Standard Solutions Record UV-Vis Spectra Record UV-Vis Spectra Prepare Sample & Standard Solutions->Record UV-Vis Spectra Record Emission Spectra Record Emission Spectra Prepare Sample & Standard Solutions->Record Emission Spectra Determine Absorbance at λ_ex Determine Absorbance at λ_ex Record UV-Vis Spectra->Determine Absorbance at λ_ex Plot Integrated Intensity vs. Absorbance Plot Integrated Intensity vs. Absorbance Determine Absorbance at λ_ex->Plot Integrated Intensity vs. Absorbance Integrate Emission Area Integrate Emission Area Record Emission Spectra->Integrate Emission Area Integrate Emission Area->Plot Integrated Intensity vs. Absorbance Calculate Slopes Calculate Slopes Plot Integrated Intensity vs. Absorbance->Calculate Slopes Calculate Quantum Yield Calculate Quantum Yield Calculate Slopes->Calculate Quantum Yield

Caption: Quantum Yield Determination Workflow.

Application in OLEDs: Charge Transfer Mechanism

In the context of OLEDs, 3,8-disubstituted-1,10-phenanthroline derivatives can function as efficient emitters. The general mechanism involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through the electron and hole transport layers and recombine in the emissive layer to form excitons (excited states). The radiative decay of these excitons results in the emission of light. The introduction of aryl groups at the 3 and 8 positions of the phenanthroline core can influence the charge injection/transport properties and the recombination efficiency, thereby affecting the overall device performance.

G cluster_device OLED Device Structure cluster_process Charge Recombination & Emission Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) (3,8-diaryl-phenanthroline) ETL->EML e Electron (e-) h Hole (h+) HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (+) Anode->HTL Hole Injection Exciton Exciton Formation e->Exciton h->Exciton Light Light Emission (Photon) Exciton->Light Radiative Decay

References

The Versatility of 3,8-Dibromo-1,10-phenanthroline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dibromo-1,10-phenanthroline is a highly versatile building block in the field of materials science. Its rigid, planar phenanthroline core provides inherent thermal stability and coordinating properties, while the two bromine atoms at the 3 and 8 positions serve as reactive sites for a variety of cross-coupling reactions. This unique combination of properties makes it an ideal precursor for the synthesis of a wide range of functional materials with applications in organic electronics, catalysis, and sensing.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials.

I. Organic Light-Emitting Diodes (OLEDs)

Application Note:

Derivatives of this compound are excellent candidates for use as host and emitting materials in OLEDs. By employing cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, various aromatic and carbazole (B46965) moieties can be introduced at the 3 and 8 positions. This functionalization allows for the tuning of the material's electronic properties, including the HOMO/LUMO energy levels and the emission wavelength. The rigid phenanthroline core contributes to a high glass transition temperature (Tg), which is crucial for the morphological stability and long-term performance of OLED devices.

Quantitative Data:

Emitter/Host MaterialHOMO (eV)LUMO (eV)Emission Peak (nm)External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Reference
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][2]phenanthroline---0.991.451.52[3]
Blue Ph-OLED with tBuCz-m-CF3 emitter--48531.62--[4]

Experimental Protocol: Fabrication of a Blue-Emitting OLED

This protocol describes the fabrication of a blue-emitting OLED using a 1,10-phenanthroline (B135089) derivative as the emissive material.[3]

  • Substrate Preparation:

    • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of approximately 15 Ω/sq.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates in an oven.

    • Treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO.

  • Device Fabrication (Thermal Evaporation):

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially onto the ITO anode:

      • Hole Injection Layer (HIL): N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine (NPB) (50 nm)

      • Hole Transport Layer (HTL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) (10 nm)

      • Emissive Layer (EML): 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][2]phenanthroline (20 nm)

      • Electron Transport Layer (ETL): 2,2',2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (30 nm)

      • Electron Injection Layer (EIL): Lithium quinolate (Liq) (2 nm)

      • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation and Characterization:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Characterize the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency metrics.

Experimental Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Characterization ITO_Substrate ITO Substrate Ultrasonic_Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) ITO_Substrate->Ultrasonic_Cleaning Drying Oven Drying Ultrasonic_Cleaning->Drying Plasma_Treatment O₂ Plasma Treatment Drying->Plasma_Treatment Deposition Sequential Deposition Plasma_Treatment->Deposition HIL HIL (NPB) Deposition->HIL HTL HTL (TCTA) HIL->HTL EML EML (Phen-Derivative) HTL->EML ETL ETL (TPBi) EML->ETL EIL EIL (Liq) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation EL_Characterization Electroluminescence Characterization Encapsulation->EL_Characterization Polymer_Synthesis Monomer This compound Polymerization Dehalogenative Polycondensation Monomer->Polymerization Catalyst Ni(0) complex (e.g., Ni(cod)₂ + bipyridyl) Catalyst->Polymerization Polymer Poly(1,10-phenanthroline-3,8-diyl) (PPhen) Polymerization->Polymer Application Applications: - Organic Electronics - Chemsensors - Catalysis Polymer->Application Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product 3,8-Diaryl-1,10-phenanthroline (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Sensing_Mechanism Sensor Phenanthroline-based Sensor Binding Chelation/ Binding Sensor->Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Complex Sensor-Analyte Complex Binding->Complex Signal_Change Change in Photophysical Properties Complex->Signal_Change Detection Detection & Quantification Signal_Change->Detection e.g., Fluorescence change

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,8-Dibromo-1,10-phenanthroline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are direct bromination of 1,10-phenanthroline (B135089) and the multi-step Skraup synthesis.[1][2] Direct bromination is often preferred due to its simpler procedure.[1][2]

Q2: What is the role of a catalyst in the direct bromination of 1,10-phenanthroline?

A2: Catalysts, such as sulfur dichloride (SCl₂), are crucial for the direct bromination of 1,10-phenanthroline.[1] These catalysts act as Lewis acids, activating the phenanthroline ring for electrophilic substitution by bromine.[1] The use of sulfur dichloride has been reported to provide a reasonably efficient synthesis of this compound.[1]

Q3: What are some of the challenges associated with the Skraup synthesis for this compound?

A3: The Skraup synthesis is a multi-step process that can result in low yields.[2] It also involves the use of hazardous reagents and can produce toxic waste, making it a less favorable route for many researchers.[2]

Q4: How can the purity of the final product be improved?

A4: Purification of this compound can be achieved through techniques such as column chromatography and recrystallization.[3] Washing the crude product with appropriate solvents can also help in removing impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction- Ensure the reaction is stirred vigorously and heated to the appropriate temperature for the specified duration.[3] - Check the quality and stoichiometry of all reagents, including the catalyst.
Side reactions- The presence of moisture can lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents. - Over-bromination can occur, leading to tri- or tetra-brominated products. Carefully control the amount of bromine added and the reaction time.
Loss of product during workup- Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during the workup to prevent loss of the product.[3] - Use appropriate solvents for extraction and washing to minimize product loss.
Impure Product Presence of starting material- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - If the reaction is incomplete, consider extending the reaction time or increasing the amount of bromine and catalyst.
Formation of over-brominated byproducts- Use a milder brominating agent or lower the reaction temperature. - Employ purification techniques like column chromatography to separate the desired dibromo product from other brominated species.
Residual catalyst or reagents- Thoroughly wash the crude product with appropriate solvents to remove any remaining reagents. - Recrystallization is an effective method for removing impurities.
Difficulty in Purification Product co-elutes with impurities during column chromatography- Experiment with different solvent systems (eluents) to achieve better separation. - Consider using a different stationary phase for chromatography.
Oily or non-crystalline product- This could be due to the presence of solvent impurities. Ensure the product is completely dry. - Try different solvents or solvent combinations for recrystallization.

Experimental Protocols

Direct Bromination of 1,10-Phenanthroline

This protocol is based on a reported novel and simple synthesis method.[1]

Materials:

  • 1,10-Phenanthroline monohydrate

  • Sulfur dichloride (SCl₂)

  • Pyridine

  • Bromine

  • 1-Chlorobutane

  • 18M Sodium hydroxide (B78521) solution

  • Chloroform (B151607)

  • Saturated salt water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel purged with nitrogen, add 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane.

  • Slowly add bromine to the mixture while stirring.

  • Heat the mixture under reflux for 6 hours.

  • After cooling to room temperature, add 18M sodium hydroxide solution and chloroform and stir for 1 hour.

  • Filter the mixture.

  • Separate the chloroform layer, wash it with saturated salt water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the residue by column chromatography to obtain this compound. A reported yield for a similar method is 50%.[3]

Quantitative Data Summary

MethodStarting MaterialCatalystSolventReaction TimeTemperatureYieldReference
Direct Bromination1,10-Phenanthroline monohydrateSulfur dichloride (SCl₂)1-Chlorobutane6 hoursReflux~50%[3]
Direct Bromination1,10-Phenanthroline monohydrateSulfur dichloride (SCl₂) & Pyridine1-Chlorobutane12 hoursReflux (105-110°C)Reasonable yields[1]
Skraup Synthesis8-Aminoquinoline derivatives--Multi-step-Generally low[2]

Visual Guides

experimental_workflow start Start reaction_setup Reaction Setup: - 1,10-Phenanthroline - SCl2, Pyridine - 1-Chlorobutane start->reaction_setup bromination Bromination: - Add Bromine - Reflux reaction_setup->bromination workup Workup: - NaOH, Chloroform - Extraction bromination->workup purification Purification: - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the direct bromination synthesis.

troubleshooting_yield low_yield Low Yield? check_reaction Check Reaction Conditions: - Time - Temperature - Stirring low_yield->check_reaction Yes improve_yield Yield Improved low_yield->improve_yield No check_reagents Check Reagents: - Quality - Stoichiometry check_reaction->check_reagents optimize_workup Optimize Workup: - pH adjustment - Solvent choice check_reagents->optimize_workup optimize_workup->improve_yield

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 3,8-Dibromo-1,10-phenanthroline, tailored for researchers in chemistry and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily solid. What is the likely cause and how can I clean it up?

A1: A dark, oily appearance is often due to residual solvent from the synthesis, such as nitrobenzene, or from polymeric byproducts. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary wash. Triturating the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol (B145695) or diethyl ether) can be effective. For residual nitrobenzene, a pre-purification step of dissolving the crude material in a minimal amount of dichloromethane (B109758) (DCM) and filtering it through a small plug of silica (B1680970) gel can remove the high-boiling solvent before proceeding with more rigorous purification.[1]

Q2: I performed a column chromatography purification, but my fractions are still showing multiple spots on TLC. What went wrong?

A2: This issue can arise from several factors:

  • Improper Solvent System: The polarity of your eluent may be too high, causing all compounds to elute together. Try a less polar solvent system and consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is dichloromethane (DCM), with polarity gradually increased by adding methanol (B129727) (e.g., from 0% to 10% MeOH in DCM).[1]

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of your crude product.

  • Poorly Packed Column: Cracks or channels in the silica gel bed will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Sample Application: The initial band of the sample applied to the column was too diffuse. Dissolve the crude product in a minimal amount of solvent (preferably the initial eluent) to ensure a concentrated starting band.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low recrystallization yield typically points to one of two issues:

  • Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen various solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

  • Premature Crystallization: The product may have crystallized out of the solution too quickly during hot filtration, or you may not have used enough solvent to fully dissolve it initially. Ensure the compound is fully dissolved at the boiling point of the solvent and use a pre-heated funnel for hot filtration to prevent crystallization in the funnel stem.

Q4: The purified this compound is still colored (e.g., pale yellow or tan) instead of white. How can I remove the color?

A4: Persistent color is often due to highly conjugated impurities.

  • Activated Charcoal: During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Repeat Purification: A second purification step, such as running the material through a short silica gel column after recrystallization, may be necessary to remove stubborn colored impurities.

Q5: What are the most common impurities I should expect in crude this compound?

A5: The impurity profile depends on the synthetic route. A common one-step bromination of 1,10-phenanthroline (B135089) can result in:[1][2]

  • Starting Material: Unreacted 1,10-phenanthroline.

  • Mono-brominated byproduct: 3-Bromo-1,10-phenanthroline.[2]

  • Other Isomers: Small amounts of other di- or poly-brominated phenanthroline isomers.

  • Reaction Solvent: Residual high-boiling solvents like nitrobenzene.[1]

Data Summary

The following table summarizes the effectiveness of common purification techniques for this compound.

Purification TechniqueTypical Purity AchievedExpected YieldKey Considerations
Recrystallization >98%60-85%Highly dependent on solvent choice. Good for removing less soluble or more soluble impurities.
Column Chromatography >99%50-80%Effective for separating closely related compounds like isomers. Can be time-consuming and requires significant solvent volumes.[1][3]
Sublimation >99.5%VariableExcellent for removing non-volatile impurities. Requires specialized equipment and is only suitable for thermally stable compounds.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or petroleum ether

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, mix silica gel with a non-polar solvent (e.g., hexanes) to create a slurry. The amount of silica should be 50-100 times the weight of the crude product.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to drain the solvent, tapping the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Load the Sample: Dissolve the crude product in a minimal volume of DCM. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Elute the Column: Begin elution with 100% DCM. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the solvent polarity by adding methanol to the DCM. A typical gradient might be from 0.5% MeOH in DCM, increasing to 2-5% MeOH. The target compound, being polar, will require a more polar solvent mixture to elute.[1]

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like DCM/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Visualizations

PurificationWorkflow Start Crude this compound Assess Assess Impurity Profile (TLC, NMR) Start->Assess GrossImpurity Gross Impurities Present? (e.g., residual solvent, color) Assess->GrossImpurity PreWash Perform Pre-purification Wash (e.g., Trituration) GrossImpurity->PreWash Yes SimilarPolarity Impurities have similar polarity? GrossImpurity->SimilarPolarity No PreWash->SimilarPolarity ColumnChrom Column Chromatography SimilarPolarity->ColumnChrom Yes Recrystallize Recrystallization SimilarPolarity->Recrystallize No HighPurity Need Ultra-High Purity? ColumnChrom->HighPurity Recrystallize->HighPurity Sublimation Sublimation HighPurity->Sublimation Yes End Pure Product HighPurity->End No Sublimation->End

Caption: Workflow for selecting a purification technique.

TroubleshootingGuide Problem Problem Encountered LowYield Low Yield After Recrystallization Problem->LowYield PoorSeparation Poor Separation in Column Problem->PoorSeparation ColoredProduct Product is Colored Problem->ColoredProduct Solvent Check Solvent System LowYield->Solvent Is product too soluble? Overload Column Overloaded? PoorSeparation->Overload Charcoal Use Activated Charcoal ColoredProduct->Charcoal ChangeSolvent Screen for New Solvent / Use Binary System Solvent->ChangeSolvent Yes OptimizeGradient Optimize Eluent Gradient (Lower Polarity) Overload->OptimizeGradient No ReduceLoad Reduce Sample Load / Use Larger Column Overload->ReduceLoad Yes Repeat Repeat Purification Step Charcoal->Repeat Color Persists

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Functionalization of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 3,8-Dibromo-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges stem from the inherent properties of the 1,10-phenanthroline (B135089) core. The two nitrogen atoms can act as chelating ligands, leading to catalyst inhibition or deactivation in cross-coupling reactions. Other common issues include poor solubility of the starting material and products, difficulty in achieving selective mono- or di-functionalization, and the need for carefully optimized reaction conditions to avoid side reactions.

Q2: How can I improve the solubility of this compound in my reaction mixture?

A2: Improving solubility often requires the use of high-boiling point polar aprotic solvents such as DMF, DMAc, or NMP. In some cases, the addition of a co-solvent like toluene (B28343) or dioxane can be beneficial. For Suzuki reactions, using a phase-transfer catalyst or a carefully selected base/solvent system can also enhance solubility and reaction rates.

Q3: My Suzuki coupling reaction is giving low yields. What are the possible causes and solutions?

A3: Low yields in Suzuki couplings with this compound are often due to catalyst inhibition. The phenanthroline nitrogen atoms can chelate the palladium catalyst, rendering it inactive. See the troubleshooting guide below for specific solutions.

Q4: How can I selectively achieve mono-functionalization over di-functionalization?

A4: Achieving selective mono-functionalization requires precise control over reaction stoichiometry and conditions. Using a slight excess (1.0-1.2 equivalents) of the coupling partner is a common starting point. Lowering the reaction temperature and catalyst loading can also favor mono-substitution. Careful real-time reaction monitoring (e.g., by TLC or LC-MS) is crucial to stop the reaction once the desired mono-substituted product is maximized.

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Potential Cause Troubleshooting Steps
Catalyst Inhibition: The N-atoms of the phenanthroline core are chelating the Pd catalyst.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or higher). 2. Use a Bulky Ligand: Employ bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) that can help prevent the phenanthroline from coordinating to the metal center. 3. Protecting Groups: In some cases, transient protection of the nitrogen atoms can be explored, though this adds synthetic steps.
Poor Reagent Quality: The boronic acid/ester is degraded, or the base is not sufficiently strong or fresh.1. Verify Reagent Quality: Use freshly opened or properly stored boronic acids/esters. 2. Select an Appropriate Base: Ensure the base is strong enough for the specific coupling reaction (e.g., K3PO4, Cs2CO3). Use anhydrous bases for moisture-sensitive reactions.
Insufficient Temperature or Reaction Time: The reaction may be kinetically slow.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. 2. Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
Solvent Issues: The starting material has poor solubility in the chosen solvent.1. Change Solvent System: Switch to a higher-boiling point, more polar solvent like DMAc or NMP. 2. Use a Co-solvent: Add a co-solvent like toluene to improve the solubility of all components.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids.1. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period). 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Ar or N2) throughout the experiment.
High Temperature or Catalyst Loading: Harsh conditions can promote side reactions.1. Optimize Conditions: Reduce the reaction temperature and catalyst loading to the minimum required for efficient conversion. 2. Screen Ligands: Different ligands can offer better selectivity and suppress side product formation.
Base-Induced Decomposition: The chosen base may be too harsh for the substrates.1. Use a Milder Base: Switch to a milder base (e.g., K2CO3 instead of Cs2CO3) and see if it improves the product profile.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the functionalization of this compound.

Table 1: Suzuki Cross-Coupling Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)2 (4)SPhos (8)K3PO4Toluene/H2O1102485
4-Methoxyphenylboronic acidPd2(dba)3 (2)XPhos (4)Cs2CO3Dioxane1001892
Pyridin-3-ylboronic acidPd(PPh3)4 (5)-K2CO3DMF1203665

Table 2: Sonogashira Cross-Coupling Conditions

Coupling Partner Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePd(PPh3)2Cl2 (3)CuI (5)TEA/THFTHF651288
TrimethylsilylacetylenePd(OAc)2 (2)CuI (4)DiisopropylamineDMF801695
1-HexynePd(PPh3)4 (4)CuI (6)PiperidineToluene902478

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (2.2 eq. for di-substitution), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) and the base (e.g., K3PO4 or Cs2CO3, 3.0 eq.) under the inert atmosphere.

  • Degassing: Degas the reaction mixture by sparging with the inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling A 1. Reagent Setup (Phenanthroline, Boronic Acid, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvent & Base B->C D 4. Degas Mixture (Freeze-Pump-Thaw or Sparge) C->D E 5. Heat & Stir (80-120 °C) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Quench & Work-up F->G H 8. Purify Product (Column Chromatography) G->H I Final Product H->I Troubleshooting_Logic start_node Low Reaction Yield? cause_node cause_node solution_node solution_node start Low Reaction Yield? cause1 Catalyst Inhibition start->cause1 Is conversion stalling? cause2 Poor Solubility start->cause2 Is starting material visible? cause3 Side Reactions start->cause3 Are there many spots on TLC? sol1a Increase Catalyst Loading cause1->sol1a sol1b Use Bulky Ligand cause1->sol1b sol2a Use High-Boiling Polar Solvent (DMF, NMP) cause2->sol2a sol2b Add Co-solvent cause2->sol2b sol3a Thoroughly Degas cause3->sol3a sol3b Optimize Temperature cause3->sol3b

optimizing reaction conditions for Suzuki coupling of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the Suzuki coupling reaction of 3,8-Dibromo-1,10-phenanthroline.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich substrates like phenanthroline, oxidative addition can be slow.[1]

    • Solution: Consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) which are known to accelerate oxidative addition.[1] Pre-activated catalysts, such as XPhos Pd G4, can also offer improved performance.[2]

  • Base Incompatibility: The base activates the boronic acid for transmetalation, and its choice is often empirical.[3][4]

    • Solution: Screen different bases. While sodium or potassium carbonate are common, stronger bases like cesium carbonate or potassium phosphate (B84403) (K₃PO₄) might be necessary.[5][6][7] Note that anhydrous K₃PO₄ may require a small amount of water to be effective.[1]

  • Poor Solubility: this compound and its derivatives can have poor solubility in common organic solvents, hindering the reaction.[3]

    • Solution: Use higher boiling point solvents like DMF, dioxane, or toluene (B28343) to increase solubility.[2][3] If solubility remains an issue, consider modifying the boronic acid with solubilizing groups.[3]

  • Insufficient Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature. Many successful couplings with this substrate are run at 80°C or higher, sometimes to reflux.[5][8]

Question 2: I am observing the formation of significant side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer:

The formation of side products is a sign of non-optimal reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is typically caused by the presence of oxygen.[9]

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[9][10]

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, often promoted by water or high temperatures.[9][10]

    • Solution: Use anhydrous solvents and reagents where possible.[9] If the reaction is sensitive, consider milder bases like potassium fluoride (B91410) (KF) or sodium bicarbonate (NaHCO₃).[9] Using more stable boronic esters (e.g., pinacol (B44631) esters) can also prevent this side reaction.[10]

  • Dehalogenation: The starting this compound can lose one or both bromine atoms.

    • Solution: This suggests the catalytic cycle is being diverted. Re-screen reaction parameters, including catalyst, ligand, base, and solvent, to find conditions that favor the desired cross-coupling pathway.[9]

Question 3: The reaction stops after forming the mono-substituted product, and I cannot achieve the desired di-substitution. What should I do?

Answer:

Achieving di-substitution on the phenanthroline core can be challenging, potentially due to steric hindrance or deactivation of the second reaction site after the first coupling.

  • Solution 1: Increase Reaction Temperature and Time: The second coupling may have a higher activation energy. Pushing the reaction by increasing the temperature or extending the reaction time may drive it to completion.[6]

  • Solution 2: Re-evaluate Catalyst and Base: A more active catalyst system might be required for the second substitution. Experiment with different palladium precatalysts and ligands. A stronger base may also be necessary to facilitate the second transmetalation step.

  • Solution 3: Stepwise Approach: If a one-pot di-substitution is not feasible, consider a stepwise synthesis. Isolate and purify the mono-substituted product first, and then subject it to a second Suzuki coupling under newly optimized conditions.

Data Presentation: Reaction Conditions

The following tables summarize quantitative data from successful Suzuki coupling reactions involving this compound and related derivatives.

Table 1: Catalyst and Base Combinations

CatalystLigandBaseMolar Ratio (Base:Substrate)Reference
Pd(PPh₃)₄PPh₃(none specified)¹N/A[8][11]
Pd(PPh₃)₄PPh₃Na₂CO₃10 eq[5]
PdCl₂(PPh₃)₂PPh₃Na₂CO₃·10H₂O4 eq[12]
Pd(OAc)₂PCy₃VariousN/A[4]

¹In this specific case, the boronic acid equivalent was generated in situ with a strong base prior to the coupling step.

Table 2: Solvent and Temperature Conditions

Solvent SystemTemperatureReaction TimeReference
Tetrahydrofuran (THF), dryReflux24 hours[8]
Toluene80 °C12 hours[5]
H₂O / Ethanol / Toluene80 °C18 hours[12]
Dioxane100 °CVaries[6]

Experimental Protocols

Generalized Protocol for Suzuki Coupling of this compound

This protocol is a representative example and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Na₂CO₃, 4.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours.[5][8][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • If an aqueous solvent system was used, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3,8-diaryl-1,10-phenanthroline.[8]

Visualizations

The following diagrams illustrate key workflows for this reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: This compound, Boronic Acid, Base, Catalyst p2 Evacuate and Backfill with Inert Gas (x3) p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat to Target Temperature (e.g., 80-100 °C) with Stirring p3->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Workup & Organic Extraction w1->w2 w3 Dry and Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 G cluster_yield Low Yield / No Reaction cluster_side Side Products Observed start Reaction Issue Identified q_yield Is solubility an issue? start->q_yield q_side What is the main side product? start->q_side a_solv Change to higher boiling solvent (DMF, Dioxane) q_yield->a_solv Yes q_cat Is catalyst inactive? q_yield->q_cat No a_cat Screen electron-rich ligands (e.g., Buchwald) or use a pre-catalyst q_cat->a_cat Yes q_base Is base appropriate? q_cat->q_base No a_base Screen other bases (K3PO4, Cs2CO3) q_base->a_base a_homo Homocoupling: Thoroughly degas all reagents and solvents q_side->a_homo a_proto Protodeborylation: Use anhydrous conditions, milder base, or boronic ester q_side->a_proto a_dehal Dehalogenation: Re-optimize conditions (catalyst, temp, base) q_side->a_dehal

References

side reactions to avoid during the bromination of 1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the bromination of 1,10-phenanthroline (B135089). Our goal is to help you minimize side reactions and maximize the yield of your desired brominated product.

Troubleshooting Guides & FAQs

Controlling Over-Bromination

Question: My reaction is producing a mixture of di-, tri-, and even tetra-brominated 1,10-phenanthrolines. How can I selectively synthesize the mono- or di-brominated product?

Answer: Over-bromination is a common issue due to the forcing conditions required for the electrophilic substitution on the π-deficient 1,10-phenanthroline ring.[1][2] To control the degree of bromination, consider the following strategies:

  • Choice of Catalyst: The catalyst plays a critical role in the reaction's selectivity.

    • For mono- and di-bromination, a weaker bromination catalyst like sulfur chloride (S₂Cl₂) is often preferred.[1][3]

    • Stronger catalysts like sulfur dichloride (SCl₂) tend to promote the formation of highly brominated products such as tri- and tetra-bromophenanthrolines.[1][3][4] Thionyl chloride (SOCl₂) is also considered a strong bromination catalyst.[3][4]

  • Reaction Time and Temperature: Carefully controlling the reaction time and temperature can help prevent over-bromination. Shorter reaction times and lower temperatures will generally favor less substituted products. Harsh reaction conditions are often necessary for the electrophilic substitution of the electron-withdrawing imine nitrogen-containing aromatic compound.[1][2]

  • Stoichiometry of Bromine: Use a controlled amount of bromine. An excess of bromine will drive the reaction towards polybromination.

Improving Regioselectivity

Question: I am getting a mixture of different positional isomers (e.g., 3-bromo, 4-bromo, 3,6-dibromo, 3,8-dibromo). How can I improve the regioselectivity of the bromination?

Answer: The formation of various isomers is a known challenge in the bromination of 1,10-phenanthroline.[1] Achieving high regioselectivity can be difficult, but the following approaches can be beneficial:

  • Catalyst and Reaction Conditions: The combination of catalyst and solvent can influence the position of bromination. For instance, the use of sulfur chloride (S₂Cl₂) and pyridine (B92270) in 1-chlorobutane (B31608) has been reported to yield 3,8-dibromo-1,10-phenanthroline.[1]

  • Alternative Synthetic Routes: For specific isomers that are difficult to obtain through direct bromination, consider alternative multi-step synthetic strategies like the Skraup synthesis.[1][2] However, be aware that these methods can have their own drawbacks, such as low yields and the use of hazardous reagents.[1][2]

Minimizing Impurities and Purification Challenges

Question: My final product is difficult to purify, and the yield is low. What are the likely impurities and how can I improve the purification process?

Answer: Low yields and purification difficulties often stem from the formation of multiple brominated side products.[1][3]

  • Common Impurities: The primary impurities are often other brominated isomers and over-brominated products. Unreacted starting material can also be present.

  • Purification Strategy: Column chromatography is frequently required to separate the desired product from the mixture of side products.[3] Due to the similar polarities of the different brominated phenanthrolines, separation can be challenging and may require careful optimization of the solvent system.[3]

  • Improving Yield: To improve the yield of the desired product, the key is to minimize the formation of side products by carefully controlling the reaction conditions as described in the sections above.

Preventing Ring Oxidation

Question: I suspect that the 1,10-phenanthroline ring is being oxidized during the reaction. How can I prevent this?

Answer: While direct evidence of oxidation as a major side reaction during standard bromination is not prevalent in the provided literature, the use of harsh, oxidative conditions could potentially lead to the formation of phenanthroline-diones or other oxidation products.[5]

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can promote oxidation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative side reactions.

  • Choice of Reagents: Be mindful of the oxidizing potential of your reagents. While bromine is an oxidizing agent, its primary role here is as an electrophile. The use of stronger oxidizing agents in the reaction mixture should be avoided unless specifically required for a different transformation.

Quantitative Data Summary

The following table summarizes the yields of various brominated 1,10-phenanthroline products obtained under different experimental conditions, as reported in the literature. This data can help in selecting the appropriate conditions for synthesizing the desired product.

Experiment IDCatalystMolar Ratio (Phen:Catalyst:Pyridine:Br₂)Major Product(s)Yield (%)Reference
ISCl₂1 : 4.9 : 4.8 : 4.83,5,6,8-Tetrabromo-1,10-phenanthroline76[3]
IISCl₂1 : 3.3 : 3.2 : 3.23,5,8-Tribromo-1,10-phenanthroline63[3]
IIISCl₂1 : 1.6 : 1.6 : 1.6This compound17[3]
IVSCl₂1 : 0.8 : 0.8 : 0.83,6-Dibromo-1,10-phenanthroline20[3]
VS₂Cl₂1 : 3.3 : 3.2 : 3.2This compound34[1]

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from the literature.[1]

Synthesis of this compound using Sulfur Chloride (S₂Cl₂)

  • Reaction Setup: Dissolve 1,10-phenanthroline monohydrate (4.50 g, 22.7 mmol) in 1-chlorobutane (160 mL) in a reaction flask under an argon atmosphere.

  • Reagent Addition: Gradually add a solution of sulfur chloride (S₂Cl₂, 74 mmol), pyridine (73 mmol), and bromine (72 mmol) in 1-chlorobutane (40 mL) to the reaction mixture.

  • Reaction: Reflux the reaction mixture at 110°C for 12 hours.

  • Workup:

    • After cooling, place the reaction flask in a refrigerator overnight to allow for the precipitation of a yellow solid.

    • To the solid, add a 10% aqueous solution of NaOH (200 mL) and chloroform (B151607) (200 mL) and stir the mixture vigorously.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizing Reaction Pathways

The following diagram illustrates the logical relationships between the choice of catalyst and the resulting bromination products of 1,10-phenanthroline.

Bromination_Pathways cluster_start Starting Material cluster_catalysts Catalysts cluster_products Bromination Products 1,10-Phenanthroline 1,10-Phenanthroline S2Cl2 S₂Cl₂ (Weak) 1,10-Phenanthroline->S2Cl2 Leads to SCl2 SCl₂ (Medium) 1,10-Phenanthroline->SCl2 Leads to SOCl2 SOCl₂ (Strong) 1,10-Phenanthroline->SOCl2 Leads to Mono_Di Mono- and Di-brominated (e.g., 3-bromo, 3,8-dibromo) S2Cl2->Mono_Di Highly_Brominated Highly Brominated (e.g., Tri- and Tetra-bromo) SCl2->Highly_Brominated SOCl2->Highly_Brominated (Implied)

Caption: Catalyst influence on 1,10-phenanthroline bromination products.

References

Technical Support Center: Large-Scale Synthesis of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,8-Dibromo-1,10-phenanthroline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the large-scale synthesis of this compound?

A1: The most common methods for synthesizing this compound on a larger scale are:

  • Direct Bromination of 1,10-phenanthroline (B135089): This is a widely used one-step method that involves the bromination of 1,10-phenanthroline using bromine in the presence of a catalyst, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), and a base like pyridine (B92270).[1][2] While seemingly straightforward, this method can be challenging due to the deactivation of the phenanthroline ring towards electrophilic substitution, often requiring harsh reaction conditions.[1][2]

  • Skraup Synthesis: This is a more traditional, multi-step method for producing brominated 1,10-phenanthrolines.[1][2] However, it is often avoided for large-scale production due to low yields, the use of carcinogenic reagents, and the generation of toxic waste.[1][2]

Q2: What are the key safety precautions to consider during the large-scale synthesis?

A2: Large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved. Key precautions include:

  • Handling of Reagents: Bromine is highly corrosive and toxic. Sulfur chlorides (S₂Cl₂ and SCl₂) are corrosive and react violently with water. Pyridine is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling large quantities of volatile and toxic reagents, a respirator may be necessary.

  • Reaction Setup: Ensure the reaction is performed in a properly assembled and secured apparatus, especially for reactions under reflux.

  • Work-up and Waste Disposal: The reaction mixture should be quenched carefully. All waste materials, including residual bromine and sulfur chlorides, must be neutralized and disposed of according to institutional and environmental regulations.

Q3: How can I monitor the progress of the bromination reaction?

A3: The progress of the bromination reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane (B109758) and acetone (B3395972), can be used to separate the starting material (1,10-phenanthroline), the desired product (this compound), and any byproducts. By comparing the spots of the reaction mixture with those of the starting material and a pure sample of the product (if available), you can determine the extent of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Poor quality of reagents.1. Use a more active catalyst like SCl₂ instead of S₂Cl₂.[1][2] 2. Ensure the reaction is maintained at the appropriate reflux temperature. 3. Use freshly distilled or high-purity reagents.
Formation of multiple products (low selectivity) 1. The π-deficient nature of the 1,10-phenanthroline ring makes direct bromination non-selective.[1][2] 2. Over-bromination leading to tri- or tetra-brominated species.1. Carefully control the stoichiometry of bromine. 2. Using SCl₂ as a catalyst has been reported to offer better selectivity for di-bromination compared to S₂Cl₂ under certain conditions.[2]
Difficult purification of the final product 1. Presence of unreacted starting material. 2. Formation of isomeric and over-brominated byproducts. 3. Presence of colored impurities.1. Optimize the reaction to drive it to completion. 2. Column chromatography is often necessary for purification. A step-wise gradient of solvents like chloroform (B151607) and acetone can be effective. 3. Treatment with activated charcoal during recrystallization can help remove colored impurities.
Product is a dark, viscous oil instead of a solid 1. Presence of significant impurities. 2. Incomplete removal of solvent.1. Purify the crude product using column chromatography. 2. Ensure complete removal of the solvent under vacuum. Trituration with a suitable non-solvent can sometimes induce crystallization.

Experimental Protocols

Detailed Methodology for Direct Bromination (Large-Scale Adaptation)

This protocol is adapted from literature procedures for a larger scale synthesis.[3]

Materials and Equipment:

  • 1,10-Phenanthroline monohydrate

  • Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂)

  • Pyridine

  • Bromine

  • 1-Chlorobutane (or another suitable high-boiling solvent)

  • Chloroform

  • Acetone

  • Sodium hydroxide (B78521) solution (e.g., 18 M)

  • Anhydrous sodium sulfate

  • Large reaction vessel with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Apparatus for filtration and solvent evaporation

Procedure:

  • Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,10-phenanthroline monohydrate and 1-chlorobutane.

  • Reagent Addition: To the stirred suspension, add pyridine followed by the sulfur chloride catalyst (SCl₂ or S₂Cl₂).

  • Bromination: Slowly add bromine via the dropping funnel to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: After the addition of bromine is complete, heat the mixture to reflux and maintain it for several hours (e.g., 6-12 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a concentrated sodium hydroxide solution. Caution: This is an exothermic and gas-evolving step.

    • Add chloroform to the mixture and stir vigorously for about an hour.

  • Extraction and Purification:

    • Filter the mixture to remove any solids.

    • Separate the organic (chloroform) layer.

    • Wash the organic layer with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product is typically a solid that can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of chloroform and acetone) or by recrystallization from a suitable solvent.

Quantitative Data Summary

ParameterDirect Bromination with S₂Cl₂[1]Direct Bromination with SCl₂[2]
Starting Material 1,10-Phenanthroline1,10-Phenanthroline monohydrate
Catalyst Sulfur monochloride (S₂Cl₂)Sulfur dichloride (SCl₂)
Solvent 1-Chlorobutane1-Chlorobutane
Reaction Temperature RefluxReflux (105-110 °C)
Reaction Time Not specified12 hours
Reported Yield ~34% (crude)Up to 63% (isolated)
Purity (before purification) Not specifiedMixture of products

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: 1,10-Phenanthroline, Solvent, Pyridine, Catalyst start->setup bromination Slow addition of Bromine setup->bromination reflux Reflux for 6-12h bromination->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete quench Quench with NaOH monitoring->quench Complete extract Extract with Chloroform quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Yield or Incomplete Reaction cause1 Poor Reagent Quality issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inactive Catalyst issue->cause3 cause4 Side Reactions: Over-bromination issue->cause4 solution1 Use High-Purity Reagents cause1->solution1 solution2 Ensure Proper Reflux Temperature cause2->solution2 solution3 Use Fresh or More Active Catalyst (SCl₂) cause3->solution3 solution4 Control Stoichiometry of Bromine cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Reactions Involving 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-Dibromo-1,10-phenanthroline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound?

This compound is a versatile building block primarily used in the synthesis of functional organic materials and metal complexes. Its bromine atoms serve as reactive handles for various cross-coupling reactions, allowing for the introduction of diverse substituents. This tunability makes it a valuable precursor for:

  • Luminescent Materials: Derivatives of this compound are used in the development of organic light-emitting diodes (OLEDs).

  • Catalysis: Metal complexes of its derivatives can act as catalysts in various organic transformations.

  • Sensors: The phenanthroline core is an excellent chelator for metal ions, making its derivatives suitable for the development of chemical sensors.

  • Coordination Chemistry: It is a key ligand in the formation of novel metal complexes with interesting photophysical and electrochemical properties.

Q2: What is the typical solubility of this compound?

SolventSolubility Information
Tetrahydrofuran (THF)Sufficiently soluble for use in Suzuki and Sonogashira reactions.[1][2]
Dimethylformamide (DMF)Soluble, often used in Sonogashira couplings.
TolueneCommonly used as a solvent in Buchwald-Hartwig aminations.[3][4]
DioxaneA common solvent for Suzuki-Miyaura cross-coupling reactions.
Chloroform/DichloromethaneUsed for workup and purification by column chromatography.[5]

Note: The solubility of 1,10-phenanthroline, the parent compound, is moderate in polar solvents like water and alcohols and limited in non-polar solvents.[6][7] The presence of two bromine atoms in this compound likely decreases its polarity, enhancing its solubility in less polar organic solvents compared to its parent compound.

Troubleshooting Guides

This section provides detailed troubleshooting for common cross-coupling reactions and the synthesis of metal complexes involving this compound.

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired 3,8-diaryl-1,10-phenanthroline product.

This is a common problem that can arise from several factors. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_solutions Potential Solutions Start Low/No Yield Reagents Check Reagent Quality: - Arylboronic acid degradation? - Base quality? - Solvent anhydrous? Start->Reagents Catalyst Evaluate Catalyst System: - Catalyst loading too low? - Ligand appropriate? - Pre-catalyst activation needed? Reagents->Catalyst Reagents OK Sol_Reagents Use fresh arylboronic acid. Use high-purity, dry base (e.g., K2CO3, Cs2CO3). Use anhydrous solvent. Reagents->Sol_Reagents Conditions Optimize Reaction Conditions: - Temperature too low? - Reaction time too short? - Inefficient mixing? Catalyst->Conditions Catalyst OK Sol_Catalyst Increase catalyst loading (e.g., 2-5 mol%). Use bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). Consider using a pre-catalyst. Catalyst->Sol_Catalyst Purification Assess Purification: - Product lost during workup? - Incomplete extraction? - Incorrect chromatography conditions? Conditions->Purification Conditions OK Sol_Conditions Increase temperature (e.g., 80-110 °C). Increase reaction time (monitor by TLC/GC-MS). Ensure vigorous stirring. Conditions->Sol_Conditions Success Improved Yield Purification->Success Purification OK Sol_Purification Optimize extraction pH. Use appropriate solvent for extraction. Optimize chromatography eluent. Purification->Sol_Purification

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Detailed Q&A for Suzuki-Miyaura Coupling:

  • Q: My reaction is sluggish and gives a mixture of mono- and di-substituted products. What should I do?

    • A: This often indicates incomplete reaction. Increasing the reaction temperature and/or time can drive the reaction to completion. Also, ensure your catalyst is active. Using a more active ligand or a pre-catalyst can improve the reaction rate and yield of the di-substituted product. The choice of base is also critical; cesium carbonate is often more effective than potassium carbonate for challenging couplings.

  • Q: I am observing significant amounts of homocoupling of my arylboronic acid. How can I minimize this side reaction?

    • A: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents before use is crucial. Using a 1:1 ratio of the dibromophenanthroline to the boronic acid can also help, though a slight excess of the boronic acid (e.g., 2.2 equivalents) is common to ensure full conversion of the starting material.

Sonogashira Coupling

Issue: Formation of an intractable polymer instead of the desired 3,8-bis(alkynyl)-1,10-phenanthroline.

This is a very common and significant issue when performing Sonogashira coupling with di-functionalized alkynes and this compound.

Troubleshooting for Sonogashira Coupling Polymerization

Sonogashira_Troubleshooting Start Polymer Formation in Sonogashira Coupling Problem Root Cause: - Bifunctionality of both reactants. - Homocoupling (Glaser coupling) of the terminal alkyne catalyzed by Cu(I) and oxygen. Start->Problem Solution1 Optimize Sonogashira Conditions: - Use a copper-free protocol. - Slow addition of the alkyne. Problem->Solution1 Solution2 Alternative Reaction: Suzuki-Miyaura Coupling (Recommended) Problem->Solution2 Outcome1 May reduce polymerization, but often still problematic. Solution1->Outcome1 Outcome2 High yield of desired product without polymerization. Solution2->Outcome2

Caption: Troubleshooting guide for polymer formation in Sonogashira coupling.

Detailed Q&A for Sonogashira Coupling:

  • Q: Why does my Sonogashira reaction with a di-alkyne and this compound result in a polymer?

    • A: This is a known issue. The traditional Sonogashira reaction conditions, which use a copper(I) co-catalyst, promote the homocoupling of terminal alkynes (Glaser coupling), especially in the presence of trace oxygen.[2] When both your alkyne and your phenanthroline are bifunctional, this leads to the formation of a polymer.[1]

  • Q: How can I avoid polymerization in my Sonogashira coupling?

    • A: While copper-free Sonogashira protocols exist, a more reliable solution is to switch to a Suzuki-Miyaura coupling reaction.[1] This approach avoids the use of a copper catalyst, thereby preventing the problematic homocoupling side reaction. A specific protocol for this can be found in the Experimental Protocols section below.

Buchwald-Hartwig Amination

Issue: Low conversion or decomposition of starting materials in the amination of this compound.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.

Key Parameters for Buchwald-Hartwig Amination

Buchwald_Hartwig_Parameters Reaction Buchwald-Hartwig Amination Catalyst Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Reaction->Catalyst Ligand Phosphine Ligand (Crucial for success) - Bulky and electron-rich ligands are often required. Reaction->Ligand Base Base Selection (e.g., NaOtBu, K3PO4, Cs2CO3) - Strength and solubility are key. Reaction->Base Solvent Solvent Choice (e.g., Toluene, Dioxane, THF) Reaction->Solvent

Caption: Key experimental parameters influencing the outcome of Buchwald-Hartwig amination.

Detailed Q&A for Buchwald-Hartwig Amination:

  • Q: My Buchwald-Hartwig amination is not working. What are the most critical parameters to optimize?

    • A: The choice of ligand is arguably the most critical parameter.[8][9] For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the catalytic cycle. The base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[8]

  • Q: I am observing debromination of my starting material. How can I prevent this?

    • A: Reductive dehalogenation is a common side reaction. This can sometimes be minimized by using a less electron-rich ligand or by lowering the reaction temperature. However, these changes may also slow down the desired amination reaction. A careful balance must be found. Screening different ligands and bases is often the most effective approach.

Synthesis of Metal Complexes

Issue: Difficulty in forming the desired metal complex with 3,8-disubstituted-1,10-phenanthroline ligands.

The formation of metal complexes can be sensitive to various factors, including the purity of the ligand and the reaction conditions.

Troubleshooting Metal Complex Synthesis

  • Q: My ligand does not seem to be coordinating to the metal center, or I am getting a mixture of products.

    • A:

      • Ligand Purity: Ensure your 3,8-disubstituted-1,10-phenanthroline ligand is pure. Impurities can interfere with complexation. Purification by column chromatography or recrystallization is often necessary.[10]

      • Solvent: The choice of solvent is critical. It must dissolve both the ligand and the metal salt. For Ruthenium and Iridium complexes, solvents like ethanol, methanol, acetonitrile, or DMF are commonly used.[6][11]

      • Reaction Temperature and Time: Some complexation reactions require heating to overcome the activation energy barrier. Monitor the reaction over time to determine the optimal duration.

      • Stoichiometry: Carefully control the stoichiometry of the ligand to the metal salt. For tris-chelate complexes like [M(N-N)₃]²⁺, a slight excess of the ligand may be beneficial.

      • Counter-ion Effects: The counter-ion of the metal salt can sometimes influence the reaction. If you are having trouble with a chloride salt, for example, you might try a triflate or hexafluorophosphate (B91526) salt.

  • Q: The resulting metal complex is difficult to purify.

    • A: Purification of charged metal complexes can be challenging.

      • Precipitation/Crystallization: Often, the complex can be precipitated by adding a non-polar solvent to a solution of the complex in a polar solvent. Recrystallization from a suitable solvent system can also be effective.

      • Ion-Exchange Chromatography: For ionic complexes, ion-exchange chromatography can be a powerful purification technique.

      • Size-Exclusion Chromatography: This can be useful for separating the desired complex from smaller impurities.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline[1]

This protocol is adapted from a successful synthesis that avoided the polymerization issues of the Sonogashira coupling.

  • Reagents:

    • This compound

    • 3,5-Diethynylheptyloxybenzene

    • Lithium bis(trimethylsilyl)amide (LiHMDS)

    • B-Methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN)

    • Pd(PPh₃)₂Cl₂

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,5-diethynylheptyloxybenzene in anhydrous THF.

    • Cool the solution to -78 °C and add a stoichiometric amount of LiHMDS to quantitatively form the monoacetylide anion.

    • Activate the monoacetylide by adding B-methoxy-9-BBN to form the stable methoxy(alkynyl)borate complex.

    • In a separate Schlenk flask, dissolve this compound and a catalytic amount of Pd(PPh₃)₂Cl₂ in anhydrous THF.

    • Add the solution of the methoxy(alkynyl)borate complex to the solution of the dibromophenanthroline.

    • Reflux the reaction mixture for 24 hours.

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Reported Yield: 74%[1]

Protocol 2: Generalized Sonogashira Coupling

Note: As discussed in the troubleshooting section, this reaction is prone to polymerization with bifunctional alkynes. This protocol is more suitable for coupling with mono-functional alkynes.

  • Reagents:

    • This compound

    • Terminal Alkyne (2.2 equivalents)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat as required (monitor by TLC).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Protocol 3: Generalized Buchwald-Hartwig Amination

This is a generalized protocol; optimization of the ligand, base, and temperature will likely be necessary.

  • Reagents:

    • This compound

    • Amine (2.2 - 2.5 equivalents)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 2.5 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry Schlenk flask.

    • Add the this compound and the amine.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the flask and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Comparison of Cross-Coupling Reactions with this compound

ReactionCoupling PartnerCatalyst SystemSolventTemperatureYieldKey ConsiderationsReference
Suzuki-Miyaura 3,5-Diethynyl-heptyloxybenzenePd(PPh₃)₂Cl₂THFReflux74%Avoids polymerization seen in Sonogashira coupling.[1]
Sonogashira 3,5-Diethynyl-heptyloxybenzenePd(PPh₃)₂Cl₂, CuITHFRefluxPolymerHigh risk of polymerization with bifunctional substrates.[1]
Sonogashira (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuIBenzene/Et₃NReflux90%Successful with a protected mono-alkyne.[8]

References

Validation & Comparative

A Comparative Guide to 3,8-Dibromo-1,10-phenanthroline and Other Key Phenanthroline Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry, catalysis, and materials science, the selection of an appropriate ligand is paramount to achieving desired chemical transformations and material properties. Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic ligands renowned for their strong chelating ability with a wide array of metal ions. This guide provides a detailed comparison of 3,8-Dibromo-1,10-phenanthroline with two other widely used phenanthroline ligands: neocuproine (B1678164) and bathophenanthroline (B157979). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties

The electronic and steric properties of phenanthroline ligands can be significantly altered by substitution on the aromatic backbone. These modifications, in turn, influence the properties of their metal complexes, such as their stability, reactivity, and photophysical characteristics.

PropertyThis compoundNeocuproineBathophenanthroline1,10-Phenanthroline (B135089) (unsubstituted)
Molecular Formula C₁₂H₆Br₂N₂C₁₄H₁₂N₂[1]C₂₄H₁₆N₂[2]C₁₂H₈N₂
Molecular Weight 338.00 g/mol [3]208.26 g/mol [1]332.4 g/mol [2]180.21 g/mol
Appearance White to off-white solidPale yellow solid[1]White to yellow to pinkish crystalline powder[2]White crystalline solid
Melting Point Not specified162-164 °C[1]218-220 °C[2]114-117 °C
Key Substituents Bromo groups at 3 and 8 positionsMethyl groups at 2 and 9 positions[1]Phenyl groups at 4 and 7 positions[2]None
Electronic Effect of Substituents Electron-withdrawing (inductive)Electron-donating (inductive)Electron-donating (resonance) and sterically bulky-
Steric Hindrance around N-donors LowHigh[1]LowLow

Performance in Key Applications

The unique structural and electronic features of each ligand dictate their suitability for various applications, from organic synthesis to advanced materials and biological studies.

Catalysis: Suzuki-Miyaura Cross-Coupling

Phenanthroline ligands are widely employed in palladium-catalyzed cross-coupling reactions to enhance catalytic activity and stability. The electronic and steric nature of the substituents plays a crucial role in the efficiency of the catalytic cycle.

While direct comparative data for these three specific ligands in the same Suzuki-Miyaura reaction is limited, the known effects of their substituents allow for a qualitative comparison. The electron-withdrawing nature of the bromine atoms in this compound can influence the electron density at the metal center, potentially affecting the rates of oxidative addition and reductive elimination. In contrast, the electron-donating methyl groups in neocuproine and phenyl groups in bathophenanthroline can increase the electron density on the metal, which may favor the oxidative addition step. However, the significant steric hindrance from the methyl groups in neocuproine can disfavor the formation of catalytically active species.

Suzuki_Miyaura_Cycle

Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are crucial components in OLEDs, often serving as electron-transporting or hole-blocking materials. Their performance is highly dependent on their electronic properties and ability to form stable amorphous films.

Ligand DerivativeRole in OLEDMax. Luminance (Cd/m²)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Reference
Bathophenanthroline (BPhen)Electron Transport Layer (ETL)300,000192.6[4]
Novel Phenanthroline Derivative (p-bPPhenB)Electron Transport Layer (ETL)-~24.7 (implied improvement)~1.6 (implied reduction)[5]
2,9-bis-(2-thiophen-2-yl-vinyl)-[1][6]phenanthrolineElectron Transport Layer (ETL)--36% reduction vs. Alq₃[7]
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][6]phenanthrolineBlue Emitter-0.998.0[8]

Note: Direct comparative data for this compound in OLEDs was not available in the reviewed literature. However, its potential as a precursor for novel OLED materials is significant due to the reactive bromine atoms.

OLED_Fabrication_Workflow

DNA Interaction

Phenanthroline complexes can interact with DNA through various modes, including intercalation and groove binding.[9][10][11] This interaction is of significant interest in the development of therapeutic agents and molecular probes. The planarity of the phenanthroline scaffold is crucial for intercalation, where the ligand inserts itself between the base pairs of the DNA double helix.

The substituents on the phenanthroline ring can influence the binding affinity and mode of interaction. For instance, bulky substituents at the 2 and 9 positions, as in neocuproine, can sterically hinder intercalation. In contrast, the planar structure of this compound is well-suited for intercalation. The phenyl groups in bathophenanthroline can also participate in π-stacking interactions within the DNA grooves.

DNA_Intercalation

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • To a reaction vessel purged with nitrogen, add 1,10-phenanthroline monohydrate, sulfur dichloride (or sulfur monochloride), pyridine, and 1-chlorobutane.

  • Slowly add bromine to the stirring mixture.

  • Heat the mixture under reflux for 6 hours.

  • After cooling to room temperature, add 18M sodium hydroxide solution and chloroform and stir for 1 hour.

  • Filter the mixture, using a filtering aid if necessary.

  • Separate the chloroform layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Note: This is a general procedure synthesized from multiple sources. For specific quantities and safety precautions, refer to detailed literature procedures.

Synthesis of Neocuproine

Materials:

  • o-Nitroaniline or o-Phenylenediamine

  • Crotonaldehyde (B89634) diacetate

  • m-Nitrobenzenesulfonate (for the alternative synthesis)

  • Appropriate solvents and reagents for workup and purification.

Procedure (via Skraup reaction):

  • Neocuproine can be prepared by sequential Skraup reactions of o-nitroaniline with crotonaldehyde diacetate.[1]

  • An alternative, higher-yield synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulfonate, and crotonaldehyde diacetate.[1]

Synthesis of Bathophenanthroline

Materials:

  • 4,7-dihydroxy-1,10-phenanthroline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure (via Suzuki-Miyaura coupling):

  • To a reaction flask, add 4,7-dihydroxy-1,10-phenanthroline, phenylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the solution.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for OLED Fabrication

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Deionized water, acetone, isopropanol (B130326) for cleaning

  • Hole-injection layer (HIL), hole-transport layer (HTL), emissive layer (EML), electron-transport layer (ETL) materials (including the phenanthroline derivative of interest)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.[5]

  • Substrate Treatment: Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.[5]

  • Thin Film Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the HIL, HTL, EML, and ETL (containing the phenanthroline derivative).[5]

  • Cathode Deposition: Deposit the EIL and the metal cathode.[5]

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated device.

Conclusion

This compound, neocuproine, and bathophenanthroline each offer a unique set of properties that make them valuable in different chemical applications.

  • This compound serves as a versatile building block for the synthesis of more complex functional molecules and polymers due to its reactive bromine atoms. Its electron-withdrawing nature can be exploited to tune the electronic properties of its metal complexes for applications in catalysis and materials science.

  • Neocuproine is characterized by significant steric hindrance around its nitrogen donors, which can lead to unique coordination geometries and selectivities, particularly in copper chemistry. However, this steric bulk can also be a limitation in applications requiring the formation of tris-chelated complexes.

  • Bathophenanthroline is a highly effective electron-transporting and hole-blocking material in OLEDs, leading to devices with high efficiency and luminance. Its bulky phenyl groups contribute to good film-forming properties and thermal stability.

The choice of ligand will ultimately depend on the specific requirements of the intended application. For researchers aiming to synthesize novel materials through cross-coupling reactions, this compound is an excellent starting point. For applications in OLEDs requiring high performance, bathophenanthroline remains a benchmark. Neocuproine offers unique steric properties that can be advantageous in specific catalytic and coordination chemistry contexts. This guide provides the foundational information to aid in this critical selection process.

References

Unveiling the Structural Nuances: A Comparative Crystallographic Analysis of 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed X-ray crystallographic analysis of 3,8-Dibromo-1,10-phenanthroline provides valuable insights into its three-dimensional structure, revealing key differences and similarities when compared to its isomer, 2,9-Dibromo-1,10-phenanthroline. This guide presents a comparative overview of their crystallographic data, detailed experimental protocols for single-crystal X-ray diffraction, and a visualization of the analytical workflow.

For researchers and professionals in drug development and material science, a precise understanding of a molecule's solid-state structure is paramount. X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing crucial data on bond lengths, bond angles, and intermolecular interactions. This information is fundamental for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of novel chemical entities.

Comparative Crystallographic Data

The crystallographic data for this compound and its isomer, 2,9-Dibromo-1,10-phenanthroline, are summarized below. While both are brominated derivatives of the versatile 1,10-phenanthroline (B135089) ligand, the positional difference of the bromine atoms leads to distinct crystal packing and unit cell parameters.

ParameterThis compound2,9-Dibromo-1,10-phenanthroline[1]
Chemical Formula C₁₂H₆Br₂N₂C₁₂H₆Br₂N₂
Molecular Weight 338.00 g/mol 338.00 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pna2₁
a (Å) Data not available19.6816(9)
b (Å) Data not available4.6554(2)
c (Å) Data not available11.8795(6)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) Data not available1088.47(9)
Z Data not available4
Density (calculated) (g/cm³) Data not availableValue can be calculated from above
Temperature (K) Data not available293

Note: Specific unit cell parameters and other quantitative data for this compound could not be retrieved from the Crystallography Open Database at the time of this publication, despite its listing under COD records 1517783, 4337618, 4337619, 4337620, and 4337621.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure refinement.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like dibrominated phenanthrolines, suitable crystals are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include dichloromethane, chloroform, ethanol, and acetonitrile.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or a slightly elevated temperature.

  • Slow Evaporation: The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of large, well-ordered crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a glass fiber or a cryoloop.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The diffraction intensities are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors, such as background scattering and absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors.

Visualizing the Workflow

The logical flow of a single-crystal X-ray crystallography experiment can be visualized as a clear, sequential process.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file structure_analysis Structural Analysis (Bond Lengths, Angles, etc.) cif_file->structure_analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

This comprehensive analysis underscores the power of X-ray crystallography in providing fundamental structural information critical for advancing research in chemistry, materials science, and drug discovery. While the complete dataset for this compound remains to be fully elucidated from public databases, the comparative data and detailed protocols presented here offer a valuable resource for researchers working with phenanthroline derivatives and other small organic molecules.

References

A Comparative Guide to the Electrochemical Characterization of 3,8-Dibromo-1,10-phenanthroline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electrochemical characterization of metal complexes featuring the 3,8-Dibromo-1,10-phenanthroline ligand. Due to a scarcity of directly comparable, comprehensive studies on a wide range of metal complexes with this specific ligand in the public domain, this guide leverages data from closely related 1,10-phenanthroline (B135089) complexes to establish performance benchmarks. The information presented herein is intended to offer valuable insights for researchers engaged in the synthesis and analysis of novel metal-based compounds.

Introduction to this compound Metal Complexes

This compound is a versatile bidentate ligand known for its ability to form stable complexes with a variety of transition metals, including but not limited to ruthenium, iron, and copper. The presence of bromine atoms at the 3 and 8 positions significantly influences the electronic properties of the phenanthroline core, which in turn affects the electrochemical behavior of the resulting metal complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. The study of their redox properties through electrochemical techniques like cyclic voltammetry is crucial for understanding their reaction mechanisms and potential applications.

Comparative Electrochemical Data

Table 1: Electrochemical Data for Iron(II) Complexes with Substituted Phenanthroline Ligands

ComplexE½ (V vs. Ag/AgCl)ΔEp (mV)SolventSupporting ElectrolyteReference
[Fe(phen)₃]²⁺+1.1280Acetonitrile0.1 M TBAP[1]
[Fe(3-bromo-phen)₃]²⁺+1.2590Acetonitrile0.1 M TBAPF₆[2][3]

Note: "phen" refers to 1,10-phenanthroline. E½ is the half-wave potential, and ΔEp is the peak separation.

Table 2: Electrochemical Data for Copper(II) Complexes with Phenanthroline Ligands

ComplexEpc (V vs. Ag/AgCl)Epa (V vs. Ag/AgCl)SolventSupporting ElectrolyteReference
[Cu(phen)₂(H₂O)₂]²⁺-0.18-0.08Water (pH 7.2)50 mM NaCl[4]
[Cu(phen)Cl₂]+0.64 (CuII/I)-DMSO0.1 M TBAPF₆[5]

Note: Epc and Epa are the cathodic and anodic peak potentials, respectively.

Experimental Protocols

A generalized yet detailed methodology for the electrochemical characterization of this compound metal complexes using cyclic voltammetry is provided below. This protocol is synthesized from standard practices reported in the literature for similar compounds.[3][6][7]

Cyclic Voltammetry (CV) Protocol

  • Preparation of Solutions:

    • Prepare a 1-5 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer). The solvent should be of high purity and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to use.

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) for organic solvents or KCl for aqueous solutions) in the same solvent. The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface primarily by diffusion.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell.

      • Working Electrode: A glassy carbon electrode (GCE) is commonly used. Before each experiment, the GCE should be polished with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.

      • Counter (Auxiliary) Electrode: A platinum wire or foil is a common choice for the counter electrode.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Immerse the electrodes in the deoxygenated electrolyte solution containing the metal complex.

    • Record the cyclic voltammogram by sweeping the potential from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential. The potential range should be chosen to encompass the redox events of interest.

    • Perform the scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes.

  • Data Analysis:

    • From the resulting voltammograms, determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the relationship between peak current and the square root of the scan rate to confirm diffusion-controlled processes.

Visualizations

The following diagrams illustrate the general workflow for electrochemical characterization and a conceptual comparison of the expected electrochemical behavior of different metal complexes.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound Metal Complex dissolution Dissolution in Deoxygenated Solvent with Supporting Electrolyte synthesis->dissolution cell_setup Three-Electrode Cell (WE, RE, CE) Setup dissolution->cell_setup Transfer to Electrochemical Cell cv_measurement Cyclic Voltammetry Measurement cell_setup->cv_measurement voltammogram Generation of Voltammogram (I vs. E) cv_measurement->voltammogram parameter_extraction Extraction of Electrochemical Parameters (E½, ΔEp, ip) voltammogram->parameter_extraction conclusion Characterization of Electrochemical Properties parameter_extraction->conclusion Interpretation of Redox Behavior

Caption: Experimental workflow for electrochemical characterization.

Logical_Comparison cluster_ligand Ligand System cluster_metals Metal Centers cluster_properties Expected Electrochemical Properties ligand This compound Ru Ruthenium(II) Fe Iron(II) Cu Copper(II) ru_prop Typically stable Ru(II/III) couple. Potential influenced by ligand electronics. Ru->ru_prop fe_prop Well-defined Fe(II/III) redox couple. More positive potential than unsubstituted phen. Fe->fe_prop cu_prop Cu(II/I) redox process. Potential and reversibility are highly sensitive to coordination environment. Cu->cu_prop

Caption: Logical comparison of expected electrochemical behavior.

References

A Comparative Guide to Phenanthroline-Based OLEDs for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Organic Light-Emitting Diodes (OLEDs) based on 1,10-phenanthroline (B135089) derivatives against leading alternative technologies. This guide provides a synthesis of experimental data to inform material selection and device design in the pursuit of next-generation displays and lighting.

This guide presents a comparative analysis of a blue-emitting OLED utilizing a 1,10-phenanthroline derivative as the emissive material against a high-performance deep-blue OLED based on a phenanthroimidazole emitter. This comparison aims to provide a clear, data-driven overview of the current landscape of blue OLED materials.

Comparative Performance of Blue-Emitting OLEDs

The following table summarizes the key performance metrics of a blue-emitting OLED using a 1,10-phenanthroline derivative and a state-of-the-art deep-blue OLED employing a phenanthroimidazole derivative.

Performance MetricPhenanthroline Derivative-Based OLED[1][2]Phenanthroimidazole-Based Deep-Blue OLED[3]
Maximum Luminous Efficiency 1.45 cd/A5.9 cd/A
Maximum Power Efficiency 1.52 lm/W5.7 lm/W
Maximum External Quantum Efficiency (EQE) 0.99%6.2%
Maximum Luminance Not Reported12,984 cd/m²
CIE Coordinates (x, y) (0.16, 0.14)(0.15, 0.06)
Emitting Material 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][4]phenanthrolineCz-SBDPI
Device Structure ITO/NPB/TCTA/Emitter/TPBi/Liq/AlITO/HTL/Emitter/BCP/Alq3/LiF/Al

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the experimental protocols for the fabrication of the compared OLED devices as reported in the literature.

Fabrication of a 1,10-Phenanthroline Derivative-Based OLED[1][2]
  • Substrate Preparation: Indium-tin-oxide (ITO) coated glass substrates with a thickness of 180 nm are used as the anode.

  • Organic Layer Deposition: The organic layers are sequentially deposited onto the ITO substrate via thermal evaporation in a high vacuum chamber. The device structure is as follows:

    • Hole Transport Layer (HTL): 50 nm of N,N'-diphenyl-N,N'-(2-napthyl)-(1,1'-phenyl)-4,4'-diamine (NPB).

    • Hole Injection Layer (HIL): 10 nm of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).

    • Emissive Layer (EML): 20 nm of the blue-emitting 1,10-phenanthroline derivative.

    • Electron Transport Layer (ETL): 30 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Electron Injection Layer (EIL): 2 nm of lithium quinolate (Liq).

  • Cathode Deposition: A 100 nm thick layer of Aluminum (Al) is deposited as the cathode.

Fabrication of a Phenanthroimidazole-Based Deep-Blue OLED[3]
  • Substrate and Layer Deposition: The OLED device is fabricated by the sequential deposition of the following layers:

    • Anode: Indium-tin-oxide (ITO).

    • Hole Transport Layer (HTL): 50 nm thick layer.

    • Emissive Layer (EML): 30 nm of the Cz-SBDPI emitter.

    • Hole Blocking Layer (HBL): 15 nm of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP).

    • Electron Transport Layer (ETL): 50 nm of tris(8-hydroxyquinolinato)aluminum (Alq3).

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

    • Cathode: 100 nm of Aluminum (Al).

Visualizing the OLED Architecture and Fabrication Workflow

To better understand the structure and fabrication process of these devices, the following diagrams are provided.

OLED_Device_Structure cluster_device Typical Multilayer OLED Structure cluster_arrows Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) photons Light Emission EML->photons HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass) e_minus Electrons e_minus->EIL h_plus Holes h_plus->HIL

Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication by Thermal Evaporation cluster_organic Sequential Deposition A Substrate Cleaning (ITO Glass) B Organic Layer Deposition (High Vacuum) A->B C HIL Deposition D HTL Deposition C->D E EML Deposition D->E F ETL Deposition E->F G EIL Deposition F->G H Cathode Deposition (e.g., Al) G->H I Encapsulation H->I

Caption: A typical workflow for the fabrication of OLEDs using thermal evaporation.

References

A Comparative Guide to the Catalytic Activity of 3,8-Dibromo-1,10-phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Complexes derived from 3,8-dibromo-1,10-phenanthroline have emerged as versatile and potent catalysts in a range of organic transformations critical to materials science and pharmaceutical development. The strategic placement of bromine atoms at the 3 and 8 positions of the 1,10-phenanthroline (B135089) scaffold provides a unique electronic environment and reactive handles for catalyst modification and immobilization. This guide offers an objective comparison of the catalytic performance of these complexes against relevant alternatives, supported by experimental data and detailed protocols.

Cross-Coupling Reactions: Building Blocks for Complex Molecules

Complexes of this compound, particularly with palladium and nickel, are instrumental in forming new carbon-carbon bonds through cross-coupling reactions.[1] These reactions are fundamental in the synthesis of π-conjugated polymers and complex organic molecules.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, has been effectively applied using derivatives of this compound. A notable application is the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline, which was achieved with a 74% yield.[2][3] This reaction highlights the utility of a palladium catalyst in conjunction with the phenanthroline-derived substrate. In contrast to the Sonogashira coupling for the same target molecule, which resulted in polymerization, the Suzuki-Miyaura approach offered a clean and efficient route.[2][3]

Table 1: Performance of a this compound Derivative in Suzuki-Miyaura Coupling

Catalyst PrecursorLigand/SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₂Cl₂This compound(Me₃Si)₂NLiTHFReflux2474[2][3]

Comparison with Alternative Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

The choice of catalyst is crucial for optimizing Suzuki-Miyaura reactions. While direct comparisons with identical substrates are limited, data from similar transformations provide valuable insights. For instance, the coupling of other brominated aromatic compounds showcases the efficacy of various palladium and nickel-based systems.

Table 2: Comparative Performance of Alternative Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[4]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018High4-Amino-3-bromobenzoic acid[4]
Sonogashira Coupling

The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is another area where phenanthroline-based ligands have shown significant promise. Iron(III) chloride, in combination with 1,10-phenanthroline, has been identified as an efficient catalytic system for the coupling of aryl iodides with terminal alkynes in water under aerobic conditions.[4] This system is noted for providing good yields and tolerating a wide range of functional groups.[4] While a direct Sonogashira coupling of this compound with 3,5-diethynylheptyloxybenzene led to an intractable polymer, the successful synthesis of a related compound in 32% yield demonstrates the reaction's viability with careful substrate selection.[2]

The choice of ligand plays a critical role in the efficiency of Sonogashira reactions. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity of palladium complexes, particularly with less reactive aryl bromides.[5][6]

Ethylene (B1197577) Oligomerization: Tailoring Hydrocarbon Chains

Nickel complexes bearing 1,10-phenanthroline-based ligands are effective catalysts for the homogeneous oligomerization of ethylene. The substituents on the phenanthroline backbone significantly influence both the catalytic activity and the selectivity of the process. An unsubstituted [NiBr₂(phen)] complex, when activated by methylaluminoxane (B55162) (MMAO-12), displays moderate activity.[7][8] The introduction of electron-withdrawing carbonyl groups at the 5 and 6-positions increases the catalytic activity, while electron-donating hydroxyl groups at the same positions lead to a decrease in activity.[7][8]

Table 3: Catalytic Performance of Nickel(II)-Phenanthroline Complexes in Ethylene Oligomerization

CatalystActivatorCatalytic Activity (x 10³ mol C₂H₄ · mol Ni⁻¹ · h⁻¹)Selectivity for linear α-olefins (%)Ref.
[NiBr₂(phen)]MMAO-1266.243[7][8]
[NiBr₂(5,6-dione-phen)]MMAO-1281.4-[7][8]
[NiBr₂(5,6-diol-phen)]MMAO-1215.5-[8]

Cycloaddition and Hydrosilylation Reactions

While specific quantitative data for this compound complexes in Huisgen cycloaddition and hydrosilylation reactions are not extensively reported, the broader family of phenanthroline-based catalysts demonstrates significant potential.

Huisgen 1,3-Dipolar Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is effectively promoted by various copper sources.[9] Phenanthroline derivatives have been utilized in the synthesis of bistriazoles through CuAAC, highlighting the utility of this ligand scaffold in facilitating such transformations.[9]

Hydrosilylation: Iron and cobalt complexes featuring phenanthroline-imine ligands have been shown to catalyze the hydrosilylation of alkenes with excellent regioselectivity.[10] For instance, iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands have achieved up to 99% yield and 99:1 regioselectivity in the hydrosilylation of 1-phenyl-1,3-butadiene.[10] Cobalt complexes have also been effectively used for the hydrosilylation of alkenes, with the selectivity being dependent on the nature of the alkene substrate.[11]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound Derivative

This protocol describes the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline.[2]

Materials:

  • 3,5-diethynylheptyloxybenzene

  • (Me₃Si)₂NLi

  • Dry THF

  • B-methoxy-9-BBN (1M solution in hexane)

  • Pd(PPh₃)₄

  • This compound

  • Methylene (B1212753) chloride

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 3,5-diethynylheptyloxybenzene in dry THF at -78 °C, add a stoichiometric amount of (Me₃Si)₂NLi.

  • Stir the mixture for 2 hours at -78 °C.

  • Add B-methoxy-9-BBN (2.25 mmol) to the reaction mixture and stir for 2 hours at -78 °C.

  • Transfer the resulting solution via cannula to a separate flask containing Pd(PPh₃)₄ (0.052 mmol) and this compound (0.75 mmol) in dry THF under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, add methylene chloride and wash the organic layer with water.

  • Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent to dryness.

  • Purify the crude product by silica (B1680970) gel column chromatography.

General Procedure for Nickel-Catalyzed Ethylene Oligomerization

This protocol is a general procedure for the homogeneous oligomerization of ethylene using a nickel-phenanthroline catalyst.[7]

Materials:

  • Nickel(II)-phenanthroline complex (e.g., [NiBr₂(phen)])

  • Methylaluminoxane (MMAO-12) as cocatalyst

  • Toluene (solvent)

  • Ethylene gas

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the nickel(II)-phenanthroline complex in toluene.

  • Add the required amount of MMAO-12 cocatalyst.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at the desired temperature with constant stirring for the specified duration.

  • Terminate the reaction by venting the ethylene and quenching with an appropriate reagent (e.g., acidified ethanol).

  • Analyze the product mixture (gas and liquid phases) by gas chromatography to determine the product distribution and calculate the catalytic activity and selectivity.

Visualizing Catalytic Pathways

The following diagrams illustrate the fundamental steps in key catalytic cycles where this compound complexes and their analogs are active.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)L2 Catalyst Regeneration R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' Cu(I), Base Cu-C≡CR'->Ar-Pd(II)-X(L2) Ethylene_Oligomerization Active Ni-H Catalyst Active Ni-H Catalyst Ni-H(C2H4) Ni-H(C2H4) Active Ni-H Catalyst->Ni-H(C2H4) Ethylene Coordination Ni-Ethyl Ni-Ethyl Ni-H(C2H4)->Ni-Ethyl Insertion Ni-Butyl Ni-Butyl Ni-Ethyl->Ni-Butyl Ethylene Insertion α-Olefin (Butene) α-Olefin (Butene) Ni-Butyl->α-Olefin (Butene) β-Hydride Elimination ... ... Ni-Butyl->... Further Insertion α-Olefin (Butene)->Active Ni-H Catalyst Catalyst Regeneration

References

A Comparative Guide to DFT Calculations for 3,8-Dibromo-1,10-phenanthroline and its Aryl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations and experimental data for 3,8-Dibromo-1,10-phenanthroline and its diaryl derivatives. By examining the interplay between theoretical predictions and experimental outcomes, this document aims to offer valuable insights for the rational design of novel 1,10-phenanthroline-based compounds with tailored electronic and photophysical properties for applications in materials science and drug development.

Introduction

This compound serves as a versatile building block for the synthesis of a wide range of functional organic materials. Its rigid, planar structure and the presence of two nitrogen atoms for metal coordination make it an attractive scaffold for various applications, including organic light-emitting diodes (OLEDs) and chemical sensors.[1] The bromine atoms at the 3 and 8 positions act as convenient handles for introducing various substituents through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic properties.[1]

Among the various derivatives, 3,8-diaryl-1,10-phenanthrolines have garnered significant attention. DFT calculations have proven to be a powerful tool in predicting the geometric and electronic properties of these molecules, guiding synthetic efforts towards compounds with desired characteristics. A key finding from computational studies is that the electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap, can be systematically modulated by varying the nature of the aryl substituent.[2][3]

Comparison of Theoretical and Experimental Data

A systematic study of a series of 3,8-diaryl-1,10-phenanthroline derivatives, where the aryl group ranges from phenyl to larger polycyclic aromatic hydrocarbons like naphthyl, anthracenyl, and pyrenyl, reveals a clear trend in their electronic properties.

Table 1: Comparison of DFT Calculated HOMO-LUMO Gaps and Experimental UV-Vis Absorption Maxima for 3,8-Diaryl-1,10-phenanthroline Derivatives.

DerivativeAryl SubstituentCalculated HOMO-LUMO Gap (eV)Experimental λmax (nm)
L1 PhenylData not available in search resultsData not available in search results
L2 Naphthalen-1-ylData not available in search resultsData not available in search results
L3 Naphthalen-2-ylData not available in search resultsData not available in search results
L4 Anthracen-9-ylData not available in search resultsData not available in search results
L5 Pyren-1-ylData not available in search resultsData not available in search results

Note: The specific quantitative data for HOMO-LUMO gaps and experimental absorption maxima for the L1-L5 series from the Muñoz et al. (2024) study were not available in the provided search results. However, the study confirms the trend of a diminishing HOMO-LUMO gap with an increase in the number of fused carbon rings in the aryl substituent.[2][3] This trend is consistent with the principles of extended π-conjugation, which leads to a red-shift in the absorption spectra.

Structural Analysis: A Comparison of DFT Optimized Geometry and Experimental Crystal Structure

A comparison between the DFT-optimized geometry of this compound and its experimental crystal structure provides a measure of the accuracy of the computational method.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound.

ParameterDFT (B3LYP/6-31G*)Experimental (Crystal Structure)
Bond Lengths (Å)
C3-BrData not available in search resultsData not available in search results
C8-BrData not available in search resultsData not available in search results
N1-C2Data not available in search resultsData not available in search results
N10-C9Data not available in search resultsData not available in search results
Bond Angles (°)
C2-C3-BrData not available in search resultsData not available in search results
C9-C8-BrData not available in search resultsData not available in search results
C2-N1-C12Data not available in search resultsData not available in search results
C9-N10-C11Data not available in search resultsData not available in search results

Note: Specific bond lengths and angles from both DFT calculations and experimental crystal structures were not found in the search results. The Crystallography Open Database contains the crystal structure data for this compound, which can be accessed for a detailed comparison.[4][5]

Experimental Protocols

The synthesis of 3,8-diaryl-1,10-phenanthroline derivatives is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Synthesis of 3,8-Diaryl-1,10-phenanthrolines via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Appropriate arylboronic acid (2.2 equivalents)

  • [Pd(PPh₃)₄] (Palladium tetrakis(triphenylphosphine)) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (solvent)

  • Ethanol (solvent)

  • Water (solvent)

Procedure:

  • A mixture of this compound, the corresponding arylboronic acid, and potassium carbonate is prepared in a round-bottom flask.

  • A 3:1:1 mixture of toluene, ethanol, and water is added to the flask.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The palladium catalyst, [Pd(PPh₃)₄], is added to the reaction mixture.

  • The reaction mixture is heated to reflux (typically around 90-100 °C) and stirred for 24-48 hours under an inert atmosphere.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 3,8-diaryl-1,10-phenanthroline derivative.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental data for this compound and its derivatives.

G Workflow for Comparing Theoretical and Experimental Data cluster_theoretical Theoretical Calculations cluster_experimental Experimental Work dft DFT Calculations (e.g., B3LYP/6-31G*) opt_geom Optimized Geometry (Bond Lengths, Angles) dft->opt_geom homo_lumo HOMO-LUMO Energies & Gap dft->homo_lumo comparison Comparative Analysis opt_geom->comparison Geometry homo_lumo->comparison Electronic Properties synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) xrd X-ray Crystallography synthesis->xrd uv_vis UV-Vis Spectroscopy synthesis->uv_vis xrd->comparison Structure uv_vis->comparison Spectroscopic Data conclusion Structure-Property Relationship comparison->conclusion

Caption: A flowchart illustrating the process of comparing DFT calculations with experimental data.

Conclusion

The combination of DFT calculations and experimental studies provides a robust framework for understanding and predicting the properties of this compound and its derivatives. Computational modeling accurately predicts the trend of decreasing HOMO-LUMO gaps with increasing π-conjugation in aryl substituents, which is corroborated by experimental spectroscopic data. This synergistic approach is invaluable for the targeted design of novel materials with specific electronic and optical properties for a wide range of applications. Further research providing detailed quantitative comparisons for a broader range of derivatives will continue to enhance the predictive power of these computational models.

References

Safety Operating Guide

Navigating the Disposal of 3,8-Dibromo-1,10-phenanthroline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 3,8-Dibromo-1,10-phenanthroline, as a halogenated aromatic compound, necessitates cautious handling and adherence to hazardous waste regulations. This involves segregating it from other waste streams and entrusting it to a licensed chemical waste disposal facility, typically for incineration under controlled conditions.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. While some safety data sheets (SDS) may classify this specific compound as non-hazardous, the presence of bromine and the known hazards of the parent compound, 1,10-phenanthroline, warrant a conservative approach to its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

For a comprehensive understanding of the potential hazards, the following table summarizes the GHS hazard information for the parent compound, 1,10-phenanthroline. This data should be considered as a precautionary measure for handling and disposal of its brominated derivative.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on the principle of meticulous waste segregation and professional handling.

1. Segregation: At the point of generation, it is crucial to separate waste containing this compound from all other waste streams. Specifically, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, or bases.

2. Waste Container Selection: Utilize a designated, leak-proof container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of vapors.

3. Labeling: Clearly and accurately label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If the container holds a mixture, list all constituents with their approximate percentages.

4. Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and situated away from sources of ignition.

5. Disposal Request: Once the waste container is approaching its capacity (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to your organization's specific procedures for waste pickup. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

6. Contaminated Packaging: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Is it pure or in a halogenated solvent? B->C D Collect in a Designated 'Halogenated Organic Waste' Container C->D E Securely Cap and Clearly Label Container D->E F Store in a Designated Satellite Accumulation Area E->F G Container Full? F->G G->F No H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I End: Proper Disposal H->I

Personal protective equipment for handling 3,8-Dibromo-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3,8-Dibromo-1,10-phenanthroline (CAS No. 100125-12-0). Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, stringent use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.To prevent eye irritation or serious eye damage from dust particles or splashes.[1]
Hand Protection Heavy-duty, chemical-resistant rubber gloves (e.g., Butyl or Nitrile rubber).To prevent skin contact and subsequent irritation.[1]
Body Protection A lab coat or a chemical-resistant apron worn over personal clothing. For larger quantities or increased exposure risk, a coverall is recommended.To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] The substance is also harmful if inhaled.
Footwear Closed-toe shoes, preferably chemical-resistant boots.To protect feet from spills and falling objects.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE as detailed in Table 1.

    • Have an emergency eyewash station and safety shower readily accessible.[2]

  • Handling:

    • All handling of solid this compound must be conducted within a certified chemical fume hood to avoid dust inhalation.[1]

    • Wear all required PPE throughout the handling process.

    • Avoid creating dust when transferring the chemical. Use appropriate tools and techniques for weighing and transferring solids.

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • Carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan:

  • Waste Collection:

    • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[3]

    • Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[3]

Experimental Workflow Visualization

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood emergency_exposure Exposure Response prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Weigh Chemical prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Complete Experiment emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dibromo-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,8-Dibromo-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.